Product packaging for Exserohilone(Cat. No.:)

Exserohilone

Cat. No.: B1197797
M. Wt: 450.5 g/mol
InChI Key: FWPMSYUTOOUASJ-GFIYPFTLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Exserohilone is a member of indoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O6S2 B1197797 Exserohilone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N2O6S2

Molecular Weight

450.5 g/mol

IUPAC Name

(1S,4R,5R,9R,11S,14R,15R,19R)-5,15-dihydroxy-1,11-bis(methylsulfanyl)-3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-6,16-diene-2,8,12,18-tetrone

InChI

InChI=1S/C20H22N2O6S2/c1-29-19-7-9-11(23)3-5-13(25)15(9)21(19)18(28)20(30-2)8-10-12(24)4-6-14(26)16(10)22(20)17(19)27/h3-6,9-10,13-16,25-26H,7-8H2,1-2H3/t9-,10-,13+,14+,15+,16+,19-,20-/m0/s1

InChI Key

FWPMSYUTOOUASJ-GFIYPFTLSA-N

SMILES

CSC12CC3C(N1C(=O)C4(CC5C(N4C2=O)C(C=CC5=O)O)SC)C(C=CC3=O)O

Isomeric SMILES

CS[C@]12C[C@@H]3[C@@H](N1C(=O)[C@]4(C[C@@H]5[C@@H](N4C2=O)[C@@H](C=CC5=O)O)SC)[C@@H](C=CC3=O)O

Canonical SMILES

CSC12CC3C(N1C(=O)C4(CC5C(N4C2=O)C(C=CC5=O)O)SC)C(C=CC3=O)O

Synonyms

exserohilone

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Exserohilone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

Exserohilone is a secondary metabolite produced by the fungus Exserohilum holmii. Its intricate structure is characterized by a polycyclic system containing nitrogen and sulfur heteroatoms.

Systematic Name and Formula

The systematic IUPAC name for this compound is (1S,4R,5R,9R,11S,14R,15R,19R)-5,15-dihydroxy-1,11-bis(methylsulfanyl)-3,13-diazapentacyclo[11.7.0.0³,¹¹.0⁴,⁹.0¹⁴,¹⁹]icosa-6,16-diene-2,8,12,18-tetrone[1]. This nomenclature precisely describes the stereochemistry and connectivity of the atoms within the molecule.

Table 1: Chemical Identification of this compound

IdentifierValueReference
Molecular Formula C₂₀H₂₂N₂O₆S₂[1]
Molecular Weight 450.520 g/mol [1]
IUPAC Name (1S,4R,5R,9R,11S,14R,15R,19R)-5,15-dihydroxy-1,11-bis(methylsulfanyl)-3,13-diazapentacyclo[11.7.0.0³,¹¹.0⁴,⁹.0¹⁴,¹⁹]icosa-6,16-diene-2,8,12,18-tetrone[1]
Canonical SMILES C[S][C@@]12--INVALID-LINK--N1C(=O)C=C(C3=O)O)C4=CC=CC=C4">C@HN(C2=O)--INVALID-LINK--[S]C

Note: The Canonical SMILES string was generated based on the IUPAC name and represents a likely two-dimensional representation of the molecule.

Biological Activity and Experimental Data

This compound is described as a novel phytotoxin, indicating its potential to induce damage in plant tissues. However, detailed quantitative data on its phytotoxicity, such as IC₅₀ or EC₅₀ values from specific bioassays, are not available in the public domain. Furthermore, information regarding its mechanism of action and its effects on specific cellular signaling pathways in plants or other organisms has not been publicly elucidated.

Experimental Protocols

The seminal work describing the isolation and characterization of this compound is found in the publication "this compound: a novel phytotoxin produced by Exserohilum holmii" in the Journal of Organic Chemistry. Unfortunately, the detailed experimental methodologies for the isolation, purification, and structural elucidation of this compound, as well as the protocols for any biological assays performed, are contained within this primary literature source which is not openly accessible.

Signaling Pathways and Logical Relationships

Due to the limited publicly available information on the biological activity and mechanism of action of this compound, there are no described signaling pathways or established logical relationships to visualize at this time. Further research is required to understand how this compound exerts its phytotoxic effects at a molecular level.

Future Directions

The complex and unique chemical structure of this compound makes it an intriguing subject for further investigation. Future research efforts should focus on:

  • Total Synthesis: The complete chemical synthesis of this compound would confirm its proposed structure and provide a renewable source of the compound for further biological studies.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound in plant cells is crucial to understanding its phytotoxicity.

  • Analog Development: The synthesis of structural analogs of this compound could lead to the discovery of new compounds with modified biological activities, potentially for applications in agriculture or medicine.

Logical Workflow for Future Research

The following diagram outlines a logical workflow for advancing the understanding of this compound.

Exserohilone_Research_Workflow cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Evaluation cluster_application Potential Applications Total_Synthesis Total Synthesis of this compound Analog_Synthesis Analog Synthesis Total_Synthesis->Analog_Synthesis Phytotoxicity_Assays Quantitative Phytotoxicity Assays Total_Synthesis->Phytotoxicity_Assays Analog_Synthesis->Phytotoxicity_Assays MoA_Studies Mechanism of Action Studies Phytotoxicity_Assays->MoA_Studies Signaling_Pathway_Analysis Signaling Pathway Analysis MoA_Studies->Signaling_Pathway_Analysis Agrochemical_Development Agrochemical Development Signaling_Pathway_Analysis->Agrochemical_Development Drug_Discovery Drug Discovery Leads Signaling_Pathway_Analysis->Drug_Discovery

References

Exserohilone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exserohilone is a secondary metabolite produced by the fungus Exserohilum holmii. As a phytotoxin, it represents a class of natural products with potential bioactivity that is of significant interest to the fields of agriculture, medicine, and drug discovery. The genus Exserohilum, belonging to the family Pleosporaceae, comprises a diverse group of fungi that are found in a variety of environments, often as plant pathogens. This guide provides a comprehensive overview of the natural sources of this compound and the methodologies for the isolation and purification of the producing organism. While detailed protocols for the extraction of this compound itself are proprietary to the primary research, this document outlines the foundational steps required to cultivate the source fungus and general approaches for natural product isolation.

Natural Source: Exserohilum holmii

The primary natural source of this compound is the filamentous fungus Exserohilum holmii. This species, like other members of the genus, is often associated with grasses and other plants, where it can act as a pathogen.

Table 1: Taxonomy and Morphology of Exserohilum holmii

Taxonomic RankClassificationMorphological Characteristics
KingdomFungiFilamentous fungus
PhylumAscomycotaProduces septate hyphae
ClassDothideomycetes---
OrderPleosporales---
FamilyPleosporaceae---
GenusExserohilumColonies are typically grey to blackish-brown. Conidiophores are simple or branched, and conidia are straight or curved.
SpeciesE. holmiiSpecific morphological details for identification are determined by microscopic examination of conidia and conidiophores.

Isolation and Cultivation of Exserohilum holmii

The isolation of Exserohilum holmii from its natural habitat, typically infected plant tissue, is the first critical step in obtaining this compound. The following protocol describes a general method for isolating and cultivating this fungus.

Experimental Protocol: Fungal Isolation and Culture
  • Sample Collection: Obtain plant tissue (e.g., leaves, stems) showing symptoms of fungal infection, such as lesions or blight.

  • Surface Sterilization:

    • Wash the collected plant tissue thoroughly with sterile distilled water.

    • Immerse the tissue in a 70% ethanol solution for 30-60 seconds.

    • Transfer the tissue to a 1-2% sodium hypochlorite solution for 1-3 minutes.

    • Rinse the tissue three times with sterile distilled water to remove residual sterilizing agents.

  • Plating:

    • Aseptically cut the sterilized plant tissue into small segments (approximately 5x5 mm).

    • Place the segments onto a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with antibiotics (e.g., streptomycin or chloramphenicol) to inhibit bacterial growth.

  • Incubation:

    • Incubate the plates at 25-28°C in the dark or with a 12-hour light/dark cycle to promote fungal growth and sporulation.

    • Monitor the plates daily for the emergence of fungal colonies from the plant tissue.

  • Sub-culturing and Purification:

    • Once fungal growth is observed, use a sterile needle or loop to transfer a small portion of the mycelium to a fresh PDA plate.

    • To obtain a pure culture, perform a single-spore isolation. This involves suspending a small amount of the culture in sterile water, plating a dilution of the spore suspension onto a new agar plate, and then transferring a single germinating spore to a fresh plate.

  • Liquid Culture for Metabolite Production:

    • Once a pure culture is established, inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungus.

    • Incubate the liquid culture on a rotary shaker at an appropriate temperature and speed to promote biomass growth and the production of secondary metabolites like this compound.

General Workflow for Fungal Isolation

Fungal_Isolation_Workflow cluster_0 Sample Preparation cluster_1 Fungal Culture cluster_2 Metabolite Production A Collect Infected Plant Tissue B Surface Sterilize Tissue A->B C Plate on PDA with Antibiotics B->C D Incubate and Monitor Growth C->D E Sub-culture to Purify D->E F Establish Pure Culture E->F G Inoculate Liquid Medium F->G H Incubate for Biomass and Metabolite Production G->H

Caption: General workflow for the isolation and cultivation of Exserohilum holmii.

Isolation and Purification of this compound

While the specific details for the isolation of this compound are not publicly available, a general procedure for extracting secondary metabolites from fungal cultures is presented below. The actual solvents and chromatographic conditions would need to be optimized for this compound.

General Experimental Protocol: Metabolite Extraction
  • Harvesting: After a suitable incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction:

    • From Culture Broth: Extract the filtered broth with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction multiple times to ensure complete recovery of the metabolites.

    • From Fungal Biomass: Dry the fungal biomass and then extract it with an organic solvent like methanol or acetone. The resulting extract can then be further partitioned.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography using a stationary phase such as silica gel or Sephadex LH-20.

    • Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to separate the different components of the extract.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

    • Pool the fractions containing the purified compound and evaporate the solvent.

  • Final Purification: Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., acetonitrile-water or methanol-water).

Data Presentation

Currently, there is no publicly available quantitative data on the yield or purity of this compound from different isolation methods.

Signaling Pathways and Logical Relationships

There is currently no information available in the public domain regarding the specific signaling pathways affected by this compound or its mechanism of action.

Conclusion

The isolation of this compound begins with the successful culture of its natural source, the fungus Exserohilum holmii. The protocols provided in this guide offer a solid foundation for researchers to obtain and cultivate this fungus. While the specific methodologies for the extraction and purification of this compound are not detailed in publicly accessible literature, the general principles of natural product chemistry outlined here provide a logical starting point for such endeavors. Further research is required to elucidate the quantitative aspects of this compound production, its full spectroscopic characterization, and its biological activities and potential mechanisms of action. This will be crucial for unlocking its potential in drug development and other scientific applications.

Initial Toxicity Assessment of Exserohilone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, specific toxicity studies for a compound designated "Exserohilone" are not present in the public domain. This guide, therefore, presents a generalized framework for the initial toxicity assessment of a hypothetical novel fungal secondary metabolite, hereafter referred to as this compound. The experimental protocols, data, and signaling pathways described are illustrative and based on established methodologies for the toxicological evaluation of new chemical entities.

This technical whitepaper provides a comprehensive overview of a tiered approach to the initial toxicity assessment of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety evaluation of novel compounds. The guide details standard in vitro and in vivo experimental protocols, presents hypothetical data in a structured format, and visualizes key experimental workflows and potential mechanisms of action through signaling pathway diagrams.

Data Presentation: Quantitative Toxicity Data

The following tables summarize hypothetical quantitative data that would be generated from an initial toxicity screen of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Assay TypeCell LineExposure Duration (hours)EndpointIC₅₀ (µM)
MTT AssayHepG2 (Human Liver Carcinoma)24Cell Viability45.2
VERO (Kidney Epithelial)24Cell Viability89.7
LDH AssayA549 (Human Lung Carcinoma)24Cell Membrane Integrity62.5
Neutral Red UptakeBalb/c 3T3 (Mouse Fibroblast)24Lysosomal Integrity71.3

Table 2: In Vivo Acute Oral Toxicity of this compound (Rodent Model)

Species/StrainDose (mg/kg)Number of AnimalsMortalitiesClinical Signs of Toxicity
Sprague-Dawley Rat30050/5Lethargy, piloerection within the first 6 hours.
200052/5Severe lethargy, ataxia, tremors, mortality within 48 hours.
Estimated LD₅₀ ~1500 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standardized guidelines to ensure reproducibility and regulatory acceptance.

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Objective: To assess cell metabolic activity as an indicator of cell viability.

  • Cell Lines: HepG2 and VERO cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to final concentrations ranging from 0.1 to 1000 µM. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%). Cells are treated with the various concentrations of this compound for 24 hours.

  • Procedure: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C. The MTT solution is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the solvent control. The IC₅₀ value is determined by non-linear regression analysis.

2.1.2. Lactate Dehydrogenase (LDH) Assay

  • Objective: To quantify cell membrane damage by measuring the release of LDH into the culture medium.

  • Cell Line: A549 cells are cultured and treated with this compound as described for the MTT assay.

  • Procedure: After the 24-hour treatment period, a sample of the cell culture supernatant is collected. The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. A positive control for maximum LDH release is included by treating cells with a lysis buffer.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated based on the LDH activity in the treated wells compared to the maximum LDH release control.

  • Objective: To determine the acute oral toxicity of this compound, including the median lethal dose (LD₅₀). This protocol is based on the OECD Guideline 423 (Acute Toxic Class Method).

  • Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old) are used. Animals are acclimatized for at least one week before the study.

  • Procedure:

    • A starting dose of 300 mg/kg is administered orally by gavage to a group of three female rats.

    • The animals are observed for mortality and clinical signs of toxicity continuously for the first 4 hours and then periodically for 14 days. Body weight is recorded before dosing and at days 7 and 14.

    • If no mortality is observed, a higher dose of 2000 mg/kg is administered to another group of three rats.

    • If mortality is observed, the study is repeated at a lower dose level to refine the LD₅₀ estimate.

  • Data Analysis: The LD₅₀ is estimated based on the mortality data. A full necropsy is performed on all animals at the end of the study to identify any gross pathological changes.

Mandatory Visualizations

G cluster_0 In Vitro Toxicity Assessment cluster_1 In Vivo Toxicity Assessment in_vitro_screening Initial Cytotoxicity Screening (e.g., MTT, LDH assays) dose_response Dose-Response and IC50 Determination in_vitro_screening->dose_response mechanism_assays Mechanistic Assays (e.g., Apoptosis, Oxidative Stress) dose_response->mechanism_assays acute_toxicity Acute Toxicity Study (Rodent) (e.g., LD50 Determination) mechanism_assays->acute_toxicity Proceed if in vitro aactivity is promising repeat_dose Repeat-Dose Toxicity Study (Sub-acute/Sub-chronic) acute_toxicity->repeat_dose histopathology Histopathological Examination repeat_dose->histopathology

Caption: Workflow for the initial toxicity assessment of a novel compound.

Many antifungal agents exert their effects by disrupting the fungal cell wall. A plausible mechanism of action for a fungal metabolite like this compound could be the inhibition of β-(1,3)-D-glucan synthesis, a critical component of the fungal cell wall.

G cluster_0 Fungal Cell This compound This compound glucan_synthase β-(1,3)-D-Glucan Synthase This compound->glucan_synthase Inhibits beta_glucan β-(1,3)-D-Glucan glucan_synthase->beta_glucan Synthesizes cell_wall Fungal Cell Wall beta_glucan->cell_wall Incorporated into cell_lysis Cell Lysis cell_wall->cell_lysis Weakened wall leads to G start Novel Compound (this compound) in_vitro Tier 1: In Vitro Cytotoxicity (High Throughput Screening) start->in_vitro decision1 Proceed? in_vitro->decision1 in_vivo_acute Tier 2: In Vivo Acute Toxicity (LD50, single high dose) decision2 Proceed? in_vivo_acute->decision2 in_vivo_repeat Tier 3: In Vivo Repeat-Dose Toxicity (Sub-acute, identifies target organs) further_studies Advanced Toxicological Studies in_vivo_repeat->further_studies decision1->in_vivo_acute Yes stop1 Stop Development (High Cytotoxicity) decision1->stop1 No decision2->in_vivo_repeat Yes stop2 Stop Development (High Acute Toxicity) decision2->stop2 No

Spectroscopic Data for Fungal Metabolite Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The identification and structural elucidation of novel secondary metabolites from fungal sources is a critical aspect of drug discovery and development. Fungi, such as those from the genus Exserohilum, are known to produce a diverse array of bioactive compounds. The definitive identification of these compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols required for the identification of fungal metabolites. While a search for the specific compound "Exserohilone" did not yield publicly available spectroscopic data, this guide will utilize the detailed data available for Annularins I and J , two polyketides isolated from the endophytic fungus Exserohilum rostratum, as a case study to illustrate the principles and data presentation for the identification of such natural products.

Data Presentation

For clarity and comparative analysis, spectroscopic data should be organized into structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Data for Annularins I and J are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Annularin I and Annularin J (in CDCl₃)

PositionAnnularin I (¹³C δc)Annularin I (¹H δн, mult., J in Hz)Annularin J (¹³C δc)Annularin J (¹H δн, mult., J in Hz)
1164.5164.8
2100.55.95, s100.26.01, s
3170.7170.7
4109.9109.9
5157.5157.5
617.52.19, s17.54.44, s
7130.15.50, m130.15.50, m
8125.05.50, m125.05.50, m
932.52.05, m32.52.05, m
1022.51.65, m22.51.65, m
1122.50.95, t, 7.558.80.95, t, 7.5
OMe56.13.85, s56.13.85, s

Data adapted from a 2016 study on metabolites from Exserohilum rostratum.[1]

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of a compound.

Table 2: HRESIMS Data for Annularin I and Annularin J

CompoundMolecular Formula (Proposed)Calculated m/z [M+H]⁺Found m/z [M+H]⁺
Annularin IC₁₁H₁₆O₃197.1177197.1210
Annularin JC₁₁H₁₆O₄213.1095213.1132

Data obtained via Low-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry (LRAPCIMS) also showed m/z 197 for Annularin I and m/z 213 for Annularin J in the positive mode.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

Fungal Culture and Extraction

The producing organism, Exserohilum rostratum, was cultured on a solid rice medium. The fermented rice was then extracted with ethyl acetate (EtOAc). The resulting crude extract was subjected to chromatographic separation.

Isolation of Compounds

The crude EtOAc extract was fractionated using column chromatography over silica gel with a gradient of hexane and EtOAc. Further purification of the fractions was achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure Annularin I and Annularin J.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance DRX-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal, and coupling constants (J) are in Hertz (Hz).

  • Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker Daltonics Apex-II FT-ICR mass spectrometer using electrospray ionization (ESI).

Mandatory Visualization

Diagrams illustrating workflows are critical for conveying complex processes.

experimental_workflow cluster_culture Fungal Culture & Extraction cluster_purification Purification cluster_analysis Structural Elucidation Culture Exserohilum rostratum Culture (Solid Rice Medium) Extraction Ethyl Acetate (EtOAc) Extraction Culture->Extraction CrudeExtract Crude EtOAc Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompounds Pure Compounds (Annularin I & J) HPLC->PureCompounds NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) PureCompounds->NMR MS Mass Spectrometry (HRESIMS) PureCompounds->MS Structure Structure Determination NMR->Structure MS->Structure

References

Potential Therapeutic Targets for Exserohilum: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Exserohilone" did not yield any relevant results in the scientific literature. It is presumed that this may be a typographical error and the intended subject was the fungus Exserohilum. This document will, therefore, focus on the potential therapeutic targets for infections caused by fungi of the genus Exserohilum, primarily Exserohilum rostratum, a clinically relevant species.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of potential therapeutic targets in Exserohilum, summarizing quantitative data from in vitro studies, detailing experimental protocols for drug screening, and visualizing key molecular pathways.

Introduction to Exserohilum and Current Antifungal Therapies

Exserohilum is a genus of dematiaceous (darkly pigmented) fungi found in soil and on plants.[1] While primarily plant pathogens, several species, most notably Exserohilum rostratum, can cause opportunistic infections in humans, ranging from localized skin and corneal infections to severe and life-threatening invasive diseases, particularly in immunocompromised individuals.[2][3] A significant outbreak of fungal meningitis in the United States in 2012 was linked to contaminated steroid injections and primarily caused by E. rostratum.[4][5]

Current treatment for Exserohilum infections often involves the use of broad-spectrum antifungal agents. Voriconazole and amphotericin B are commonly used, with posaconazole and itraconazole as potential alternatives.[3][6] However, treatment can be challenging, and clinical failures have been reported.[7] This highlights the urgent need for the development of novel and more targeted therapies. Understanding the molecular mechanisms of this fungus and identifying novel therapeutic targets is crucial for the development of more effective treatments.

Quantitative Data: In Vitro Susceptibility of Exserohilum rostratum

Several studies have investigated the in vitro susceptibility of Exserohilum rostratum to a range of antifungal compounds. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antifungals Against Exserohilum rostratum

Antifungal AgentMIC Range (µg/mL)Median MIC (µg/mL)Reference
Voriconazole1 - 42[4]
Itraconazole0.25 - 2.00.5[4]
Posaconazole0.25 - 2.00.5[4]
Isavuconazole2 - 44[4]
Amphotericin B0.25 - 16Not Reported[7]
Caspofungin0.25 - 16Not Reported[7]
Flucytosine1 - 64Not Reported[7]
Terbinafine0.01 - 1Not Reported[7]

Table 2: IC50 Values of Repurposed Drugs Against Exserohilum rostratum Hyphae and Conidia

CompoundIC50 in Hyphae Assay (µM)IC50 in Conidia Assay (µM)Reference
Amphotericin B0.01240.00941[8]
PosaconazoleNot ReportedNot Reported[9]
BithionolNot Reported1.87[8]
Tacrolimus0.0320.024[8]
Floxuridine0.846Not Reported[8]

Experimental Protocols: High-Throughput Screening for Anti-Exserohilum Compounds

A high-throughput screening (HTS) campaign was conducted to identify compounds with activity against E. rostratum from a library of approved drugs and pharmacologically active compounds.[8][9] Two main assays were developed: one targeting the fungal hyphae and the other targeting the conidia (spores).

Hyphal Fragment Assay

This assay was designed to identify compounds with fungicidal activity under nutrient-deprived conditions.

  • Preparation of Hyphal Fragments: E. rostratum was grown on Yeast Extract Peptone Dextrose (YPD) agar plates. The resulting hyphae were collected and size-reduced by sonication to generate hyphal fragments.

  • Assay Plate Preparation: Compounds dissolved in DMSO were dispensed into 1536-well plates.

  • Incubation: Hyphal fragments suspended in Phosphate Buffered Saline (PBS) were added to the assay plates to a final density of 15,000 fragments per well. The plates were incubated for 24 hours at 37°C.

  • Viability Assessment: Cellular viability was determined by measuring the ATP content using a luminescent cell viability assay. A decrease in luminescence compared to the DMSO control indicated fungal inhibition.

Conidia Germination Assay

This assay was developed to identify compounds that inhibit the growth and germination of E. rostratum conidia in a nutrient-rich environment.

  • Preparation of Conidia: Conidia were harvested from E. rostratum colonies grown on Potato Dextrose Agar (PDA).

  • Assay Plate Preparation: Similar to the hyphal assay, compounds were pre-dispensed into 1536-well plates.

  • Incubation: Conidia were suspended in RPMI medium and added to the assay plates to a final density of 250 conidia per well. The plates were incubated for 24 hours at 37°C.

  • Viability Assessment: ATP levels were quantified to assess the inhibition of conidial growth and germination.

experimental_workflow cluster_hyphal Hyphal Fragment Assay cluster_conidia Conidia Germination Assay h1 Growth on YPD Agar h2 Hyphal Collection & Sonication h1->h2 h4 Add Hyphal Fragments in PBS (15,000/well) h2->h4 h3 Dispense Compounds in 1536-well Plates h3->h4 h5 Incubate 24h at 37°C h4->h5 h6 Measure ATP Content (Luminescence) h5->h6 c1 Growth on PDA c2 Conidia Harvesting c1->c2 c4 Add Conidia in RPMI (250/well) c2->c4 c3 Dispense Compounds in 1536-well Plates c3->c4 c5 Incubate 24h at 37°C c4->c5 c6 Measure ATP Content (Luminescence) c5->c6

Figure 1: Experimental workflow for high-throughput screening against Exserohilum rostratum.

Potential Therapeutic Targets and Signaling Pathways

The mechanisms of action of established antifungal drugs and the molecular targets of compounds identified in repurposing screens suggest several key pathways and cellular processes that can be targeted in Exserohilum.

Ergosterol Biosynthesis Pathway

The fungal cell membrane contains ergosterol, a sterol that is functionally equivalent to cholesterol in mammalian cells. The biosynthesis of ergosterol is a critical process for fungal viability and a well-established target for antifungal drugs.[10]

  • Target: Lanosterol 14-alpha-demethylase (encoded by the ERG11 or CYP51 gene).

  • Inhibitors: Azole antifungals (e.g., voriconazole, itraconazole, posaconazole).

  • Mechanism: Azoles bind to the heme iron in the active site of lanosterol 14-alpha-demethylase, inhibiting the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of the fungal cell membrane.[10]

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-alpha-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane azoles Azoles (e.g., Voriconazole) azoles->enzyme enzyme->ergosterol

Figure 2: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Cell Membrane Integrity

The fungal cell membrane itself is a target for another class of antifungal agents, the polyenes.

  • Target: Ergosterol.

  • Inhibitors: Polyenes (e.g., Amphotericin B).

  • Mechanism: Amphotericin B binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[10]

polyene_mechanism amphob Amphotericin B ergosterol Ergosterol amphob->ergosterol Binds to membrane Ergosterol ergosterol->membrane:f1 pore Pore Formation membrane->pore leakage Leakage of Intracellular Components pore->leakage death Cell Death leakage->death

Figure 3: Mechanism of action of polyene antifungals on the fungal cell membrane.

Calcineurin Signaling Pathway

The drug repurposing screen identified tacrolimus, an immunosuppressant, as having potent anti-Exserohilum activity.[8] Tacrolimus is a known inhibitor of the calcineurin signaling pathway.

  • Target: Calcineurin.

  • Inhibitors: Tacrolimus.

  • Mechanism: In fungi, the calcineurin pathway is a key regulator of stress responses, morphogenesis, and virulence. Tacrolimus forms a complex with the immunophilin FKBP12, and this complex then binds to and inhibits the phosphatase activity of calcineurin. Inhibition of this pathway can sensitize fungi to other stressors and inhibit their growth.

calcineurin_pathway stress Stress (e.g., cell wall damage) ca2 Ca²⁺ Influx stress->ca2 calmodulin Calmodulin ca2->calmodulin calcineurin Calcineurin calmodulin->calcineurin crz1 Crz1 (Transcription Factor) calcineurin->crz1 gene_expression Stress Response Gene Expression crz1->gene_expression tacrolimus Tacrolimus fkbp12 FKBP12 tacrolimus->fkbp12 complex Tacrolimus-FKBP12 Complex tacrolimus->complex fkbp12->complex complex->calcineurin

Figure 4: Inhibition of the calcineurin signaling pathway by tacrolimus.

Future Directions and Conclusion

The identification of repurposed drugs with activity against Exserohilum rostratum opens up new avenues for therapeutic development.[8][9] The molecular targets of these compounds, such as the calcineurin pathway, represent promising targets for the development of novel anti-Exserohilum agents. Further research is needed to validate these targets in Exserohilum and to develop specific and potent inhibitors.

References

Methodological & Application

Application Note: Quantitative Analysis of Exserohilone using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Exserohilone in biological matrices. This compound, a polyketide metabolite produced by the fungus Exserohilum rostratum, has garnered significant interest due to its biological activities. The method outlined herein provides a robust protocol for the accurate measurement of this compound, which is crucial for research in drug development, toxicology, and fungal metabolism. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction

Exserohilum rostratum is a dematiaceous fungus found in soil and on plants, and is known to produce a variety of secondary metabolites.[1] One such metabolite, this compound, is a polyketide that has demonstrated notable biological effects, warranting further investigation into its pharmacokinetic and pharmacodynamic properties. To facilitate these studies, a validated analytical method for the accurate quantification of this compound in complex biological samples is essential.

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) is a powerful technique for the analysis of microbial metabolites due to its high sensitivity and selectivity.[2][3] This application note details a complete workflow, from sample preparation to data analysis, for the quantification of this compound. The provided protocol has been developed based on established principles of bioanalytical method validation.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Fungal Culture) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Dry Down Under Nitrogen Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection HPLC Chromatographic Separation Injection->HPLC MS Mass Spectrometric Detection HPLC->MS Integration Peak Integration MS->Integration Calibration Standard Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow for this compound quantification.

Materials and Reagents

  • This compound analytical standard (>95% purity)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate (ACS grade)

  • Control biological matrix (e.g., human plasma, fungal growth medium)

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike the control matrix for the calibration curve.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction

Proper sample preparation is critical for reproducible and accurate results in mass spectrometry.[4][5]

  • Pipette 100 µL of the biological sample (e.g., plasma, serum, or fungal culture supernatant) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each sample, standard, and quality control (QC) sample, except for the blank matrix.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
MRM Transitions To be determined by infusion of this compound and IS standards

Note: The specific MRM transitions (precursor and product ions) and collision energies for this compound and the internal standard must be optimized by direct infusion of the pure compounds into the mass spectrometer.

Method Validation

The developed method should be validated according to established guidelines for bioanalytical method validation.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Linearity R² ≥ 0.99 for a calibration curve of at least 6 non-zero standards
Precision Intra- and inter-day precision as %CV (Coefficient of Variation) should be ≤ 15%
Accuracy Intra- and inter-day accuracy as %RE (Relative Error) should be within ±15%
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable precision and accuracy
Recovery Consistent and reproducible extraction efficiency across the concentration range
Matrix Effect Assessment of ion suppression or enhancement caused by the biological matrix
Stability Analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top)

Data Presentation

Table 4: Example Calibration Curve Data for this compound

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
10.0150.9898.0
50.0785.10102.0
100.1559.9599.5
500.76549.899.6
1001.530100.5100.5
5007.680501.2100.2

Table 5: Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ18.55.210.26.8
Low36.23.17.54.5
Mid754.5-1.85.8-2.3
High4003.80.54.91.2

Signaling Pathway Visualization

While the direct signaling pathway of this compound is a subject of ongoing research, a generalized representation of a secondary metabolite's interaction with a target cell is presented below.

SignalingPathway cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Nucleus Nucleus Signaling_Cascade->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Generalized signaling pathway for a bioactive metabolite.

Conclusion

The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. This application note offers a comprehensive protocol that can be readily adapted and validated in analytical laboratories. The successful implementation of this method will aid in advancing the understanding of this compound's biological role and its potential as a therapeutic agent or a biomarker.

References

Application Notes and Protocols for In Vitro Antifungal Activity Assessment of Novel Compounds Against Exserohilum Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Exserohilum is a genus of dematiaceous (darkly pigmented) fungi found in soil and on plants.[1] While primarily plant pathogens, some species, notably Exserohilum rostratum, can cause severe and life-threatening infections in humans, particularly in immunocompromised individuals.[2] The emergence of fungal resistance to existing therapies necessitates the discovery and development of novel antifungal agents.[3] These application notes provide detailed protocols for the in vitro evaluation of novel compounds, referred to herein as "Exserohilone," against Exserohilum species. The described assays are fundamental for determining antifungal potency and elucidating the mechanism of action.

The protocols outlined below cover primary antifungal susceptibility testing against both the hyphal and conidial forms of Exserohilum, followed by a secondary assay to investigate potential cell membrane disruption. A representative signaling pathway involved in fungal stress response is also illustrated.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentration (IC50) and minimum fungicidal concentration (MFC) values for "this compound" and a control antifungal, Amphotericin B, against Exserohilum rostratum.

CompoundAssay TypeTarget FormIC50 (µM)MFC (µM)
This compoundATP-Based ViabilityHyphae5.220.8
This compoundATP-Based ViabilityConidia8.935.6
Amphotericin BATP-Based ViabilityHyphae0.0120.048
Amphotericin BATP-Based ViabilityConidia0.0090.036

Experimental Protocols

Protocol 1: Primary Antifungal Susceptibility Testing using ATP-Based Cell Viability Assay

This protocol is adapted from high-throughput screening methods used to identify antifungal compounds against Exserohilum rostratum.[4] It assesses the ability of a test compound to inhibit the metabolic activity of both hyphal fragments and conidia, using ATP content as a measure of cell viability.

Materials:

  • Exserohilum rostratum culture

  • Potato Dextrose Agar (PDA) and Broth (PDB)

  • RPMI-1640 medium

  • Phosphate Buffered Saline (PBS)

  • Test compound ("this compound") and control (Amphotericin B) dissolved in DMSO

  • Sterile, opaque 384-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multidrop-Combi dispenser or multichannel pipette

  • Pintool station (optional, for high-throughput screening)

  • Incubator (30°C)

  • Luminometer

Procedure:

Part A: Preparation of Fungal Inoculum

  • Hyphal Fragment Preparation:

    • Culture E. rostratum in PDB at 30°C with shaking for 3-4 days.

    • Harvest the mycelia by filtration and wash with sterile PBS.

    • Resuspend the mycelia in PBS and homogenize to generate hyphal fragments.

    • Determine the density of hyphal fragments using a hemocytometer and adjust to a working concentration of 6 x 10^6 fragments/mL in PBS.

  • Conidia Preparation:

    • Culture E. rostratum on PDA plates at 30°C for 7-10 days until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween-80 and gently scraping the surface.

    • Filter the suspension through sterile gauze to remove mycelial debris.

    • Wash the conidia by centrifugation and resuspend in PBS.

    • Determine the conidial density using a hemocytometer and adjust to a working concentration of 100 conidia/µL in RPMI-1640 medium.

Part B: Assay Execution

  • Compound Plating:

    • Prepare a serial dilution of the test compound ("this compound") and Amphotericin B in DMSO.

    • Using a pintool or multichannel pipette, transfer 23 nL of each compound dilution to the wells of a 384-well plate. For manual addition, add 1 µL of a 50x final concentration stock.

    • Include wells with DMSO only as a negative control (100% viability) and wells with a high concentration of a known fungicide as a positive control (0% viability).

  • Inoculum Addition:

    • For Hyphal Assay: Add 2.5 µL of the hyphal fragment suspension (15,000 fragments/well) in PBS to each well.[4]

    • For Conidia Assay: Add 2.5 µL of the conidia suspension (250 conidia/well) in RPMI-1640 to each well.[4]

  • Incubation:

    • Cover the plates and incubate at 30°C for 24 hours.[4]

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 5 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of viability for each well relative to the DMSO control.

  • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Secondary Assay - Cell Membrane Integrity Assessment

This assay determines if "this compound" acts by disrupting the fungal cell membrane, leading to cell death. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes.

Materials:

  • Exserohilum rostratum hyphal fragments (prepared as in Protocol 1)

  • RPMI-1640 medium

  • Test compound ("this compound") and controls (Amphotericin B - positive, DMSO - negative)

  • Propidium Iodide (PI) solution (1 mg/mL in water)

  • Sterile, black, clear-bottom 96-well microplates

  • Incubator (30°C)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Inoculum Preparation:

    • Prepare hyphal fragments as described in Protocol 1 and resuspend in RPMI-1640 medium to a concentration of 2 x 10^5 fragments/mL.

    • Add 100 µL of the hyphal suspension to each well of a 96-well plate.

  • Compound Addition:

    • Add 1 µL of serially diluted "this compound," Amphotericin B, or DMSO to the appropriate wells.

  • Incubation:

    • Incubate the plate at 30°C for a time course (e.g., 1, 4, and 24 hours).

  • Staining and Measurement:

    • Add 1 µL of PI solution to each well for a final concentration of 10 µg/mL.

    • Incubate in the dark at room temperature for 15 minutes.

    • Measure fluorescence using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • Alternatively, visualize the cells under a fluorescence microscope to observe PI uptake in individual hyphae.

Data Analysis:

  • Subtract the background fluorescence from wells containing medium only.

  • Normalize the fluorescence signal to the positive control (Amphotericin B, which is known to disrupt membranes).

  • Plot the normalized fluorescence against the compound concentration to determine the concentration at which membrane integrity is compromised.

Signaling Pathways and Workflows

The following diagrams illustrate a key fungal signaling pathway and a general workflow for antifungal drug discovery.

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose Response cluster_2 Secondary & Mechanism of Action Assays cluster_3 Lead Optimization A Compound Library B High-Throughput Screen (e.g., ATP Viability Assay) A->B C Identify 'Hits' (Compounds with >50% Inhibition) B->C D Re-test Hits C->D E Generate Dose-Response Curves D->E F Determine IC50 Values E->F G Assess Fungicidal vs. Fungistatic Activity F->G H Membrane Integrity Assay (e.g., Propidium Iodide) F->H I Ergosterol Biosynthesis Assay F->I J Cell Wall Integrity Assay F->J K Structure-Activity Relationship (SAR) Studies J->K L In Vivo Efficacy & Toxicity Testing K->L

Caption: Workflow for antifungal compound screening and characterization.

Cell_Wall_Integrity_Pathway cluster_CWI Cell Wall Integrity (CWI) Pathway stress Cell Wall Stress (e.g., Antifungal Compound) sensor Surface Sensors (Wsc1, Mid2) stress->sensor rho1 Rho1-GTP sensor->rho1 activates pkc1 Pkc1 rho1->pkc1 mapkkk Bck1 (MAPKKK) pkc1->mapkkk mapkk Mkk1/2 (MAPKK) mapkkk->mapkk phosphorylates mapk Slt2/Mpk1 (MAPK) mapkk->mapk phosphorylates transcription Transcription Factors (Rlm1, SBF) mapk->transcription activates response Cell Wall Synthesis & Repair Genes transcription->response

Caption: The fungal Cell Wall Integrity (CWI) signaling pathway.

References

Techniken zur großtechnischen Herstellung von Exserohilon: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Exserohilon ist ein polyketidisches Naturprodukt, das vom phytopathogenen Pilz Setosphaeria turcica (Anamorph: Exserohilum turcicum) produziert wird. Als Sekundärmetabolit weist es eine interessante biologische Aktivität auf, die es zu einem Ziel für die weitere Erforschung und potenzielle pharmazeutische Anwendungen macht. Die Entwicklung eines robusten und skalierbaren Produktionsprozesses ist entscheidend, um ausreichende Mengen an Exserohilon für präklinische und klinische Studien zu erhalten. Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Fermentation, Extraktion und Reinigung von Exserohilon im Labormaßstab, die als Grundlage für die großtechnische Produktion dienen können. Die hier beschriebenen Methoden basieren auf etablierten Verfahren zur Kultivierung von filamentösen Pilzen und zur Isolierung von Polyketid-Naturstoffen.

Fermentation zur Produktion von Exserohilon

Die Produktion von Exserohilon durch Setosphaeria turcica kann durch sorgfältige Optimierung der Kulturbedingungen maximiert werden. Ein zweistufiger Fermentationsprozess, bestehend aus einer Vorkultur zur Erzeugung einer robusten Biomasse und einer Hauptkultur zur Induktion der Sekundärmetabolitproduktion, wird empfohlen.

Experimentelles Protokoll: Fermentation

1.1.1. Stammentwicklung und Inokulum-Vorbereitung:

  • Eine gefrorene Kultur von Setosphaeria turcica auf Kartoffel-Dextrose-Agar (PDA) auftauen und bei 25 °C für 7-10 Tage inkubieren, bis eine ausreichende Sporulation sichtbar ist.

  • Die Sporen von der Agarplatte mit sterilem, 0,05%igem Tween 80 in destilliertem Wasser ernten.

  • Die Sporenkonzentration mit einem Hämozytometer bestimmen und auf 1 x 10^6 Sporen/ml einstellen.

  • Einen 250-ml-Erlenmeyerkolben mit 50 ml sterilem Vorkulturmedium (siehe Tabelle 1) mit 1 ml der Sporensuspension beimpfen.

  • Die Vorkultur bei 25 °C und 180 U/min für 48 Stunden auf einem Schüttelinkubator inkubieren.

1.1.2. Hauptfermentation im Bioreaktor:

  • Einen 5-Liter-Bioreaktor, der 3 Liter Hauptkulturmedium (siehe Tabelle 1) enthält, vorbereiten und sterilisieren.

  • Nach dem Abkühlen den Bioreaktor mit 150 ml (5 % v/v) der Vorkultur beimpfen.

  • Die Fermentation unter den in Tabelle 2 aufgeführten Bedingungen durchführen.

  • Während der Fermentation regelmäßig Proben entnehmen, um das Wachstum (Trockenbiomasse), den pH-Wert, den Substratverbrauch und die Exserohilon-Produktion (mittels HPLC) zu überwachen.

  • Die Fermentation nach 10-14 Tagen beenden, wenn die Exserohilon-Konzentration ihr Maximum erreicht hat.

Datenpräsentation: Fermentationsparameter

Tabelle 1: Zusammensetzung der Kulturmedien

KomponenteVorkulturmedium (g/L)Hauptkulturmedium (g/L)
Glukose2050
Hefeextrakt510
Pepton515
KH2PO411
MgSO4·7H2O0.50.5
pH-Wert6.56.0

Tabelle 2: Betriebsbedingungen des Bioreaktors

ParameterEinstellwert
Temperatur25 °C
pH-Wert6.0 (kontrolliert mit 1 M HCl / 1 M NaOH)
Rührgeschwindigkeit200 - 400 U/min (ansteigend mit der Viskosität)
Belüftung0.5 - 1.0 vvm (Volumen Luft pro Volumen Medium pro Minute)
Gelöster Sauerstoff (DO)> 30 % Sättigung
Fermentationsdauer10 - 14 Tage

Extraktion und Reinigung von Exserohilon

Nach Abschluss der Fermentation muss das Exserohilon aus der Kulturbrühe und dem Myzel extrahiert und gereinigt werden. Da Exserohilon ein intrazellulärer und extrazellulärer Metabolit sein kann, werden beide Fraktionen verarbeitet.

Experimentelles Protokoll: Extraktion und Reinigung

2.1.1. Ernte und Extraktion:

  • Die gesamte Kulturbrühe aus dem Bioreaktor durch Filtration oder Zentrifugation (4000 x g, 20 min) in Biomasse (Myzel) und Kulturfiltrat trennen.

  • Das Kulturfiltrat dreimal mit einem gleichen Volumen an Ethylacetat extrahieren. Die organischen Phasen vereinen.

  • Die Biomasse mit einem Mörser und Stößel oder durch Hochdruckhomogenisation in Ethylacetat aufschließen. Den Extrakt abfiltrieren und diesen Schritt dreimal wiederholen.

  • Die vereinigten Ethylacetat-Extrakte (aus Filtrat und Biomasse) unter vermindertem Druck bei 40 °C zur Trockne einengen, um den Rohextrakt zu erhalten.

2.1.2. Chromatographische Reinigung:

  • Den Rohextrakt in einer minimalen Menge Methanol lösen und auf eine Kieselgel-Säule (230-400 mesh) auftragen, die mit Hexan equilibriert ist.

  • Die Säule mit einem schrittweisen Gradienten aus Hexan und Ethylacetat eluieren (z. B. 100:0, 90:10, 80:20, ..., 0:100 v/v), gefolgt von einem Gradienten aus Ethylacetat und Methanol.

  • Die gesammelten Fraktionen mittels Dünnschichtchromatographie (DC) oder HPLC analysieren und Fraktionen, die Exserohilon enthalten, vereinen.

  • Die vereinigten, angereicherten Fraktionen zur Trockne eindampfen.

  • Die weitere Reinigung mittels präparativer Hochleistungsflüssigkeitschromatographie (HPLC) an einer C18-Säule mit einem isokratischen oder Gradientensystem aus Wasser und Acetonitril (beide mit 0,1 % Ameisensäure) durchführen.

  • Die reinen, Exserohilon-haltigen Fraktionen sammeln, das Lösungsmittel verdampfen und das gereinigte Produkt zur Charakterisierung und Lagerung trocknen.

Datenpräsentation: Reinigungsschritte

Tabelle 3: Zusammenfassung des Reinigungsprozesses

SchrittMethodeLösungsmittel/Mobile PhaseErgebnis
ExtraktionFlüssig-Flüssig-ExtraktionEthylacetatRohextrakt
GrobreinigungKieselgel-SäulenchromatographieGradient aus Hexan/Ethylacetat/MethanolAngereicherte Fraktion
FeinreinigungPräparative RP-HPLCGradient aus Wasser/Acetonitril (+0,1% HCOOH)Reines Exserohilon (>95%)
EndproduktLyophilisierung/Vakuumtrocknung-Festes, reines Exserohilon

Visualisierungen

Hypothetischer Biosyntheseweg von Exserohilon

Exserohilon ist ein Polyketid, das von einer Polyketidsynthase (PKS) synthetisiert wird. Der folgende Graph stellt einen vereinfachten, hypothetischen Biosyntheseweg dar, der auf allgemeinen PKS-Mechanismen basiert.

Exserohilone_Biosynthesis cluster_pks Polyketid-Synthase (PKS) Module cluster_modification Post-PKS-Modifikationen Starter_Unit Acetyl-CoA (Starter-Einheit) PKS_Complex Multidomänen-PKS-Komplex Starter_Unit->PKS_Complex Extender_Unit Malonyl-CoA (Extender-Einheiten) Extender_Unit->PKS_Complex Polyketide_Chain Wachsende Polyketidkette PKS_Complex->Polyketide_Chain Kondensation Cyclization Zyklisierung Polyketide_Chain->Cyclization Freisetzung & Faltung Pre_Exserohilone Vorläufer von Exserohilon Cyclization->Pre_this compound Tailoring_Enzymes Modifizierende Enzyme (z.B. Oxygenasen, Reduktasen) This compound Exserohilon Tailoring_Enzymes->this compound Pre_this compound->Tailoring_Enzymes

Abbildung 1: Hypothetischer Biosyntheseweg von Exserohilon.

Arbeitsablauf der Fermentation

Der folgende Graph veranschaulicht den Arbeitsablauf des Fermentationsprozesses von der Vorbereitung des Inokulums bis zur Ernte.

Fermentation_Workflow A Stammkultur (Agarplatte) B Sporensuspension A->B Sporenernte C Vorkultur (Schüttelkolben) B->C Inokulation D Hauptfermentation (Bioreaktor) C->D Inokulation (5% v/v) E Prozessüberwachung (pH, DO, Biomasse, Produkt) D->E Regelmäßige Probenahme F Ernte der Kulturbrühe D->F nach 10-14 Tagen E->D Prozessanpassung

Abbildung 2: Arbeitsablauf des Fermentationsprozesses.

Arbeitsablauf der Extraktion und Reinigung

Dieser Graph zeigt die logische Abfolge der Schritte zur Isolierung und Reinigung von Exserohilon aus der Fermentationsbrühe.

Purification_Workflow Start Geerntete Kulturbrühe A Trennung (Filtration/Zentrifugation) Start->A B1 Kulturfiltrat A->B1 B2 Biomasse (Myzel) A->B2 C1 Flüssig-Flüssig-Extraktion (Ethylacetat) B1->C1 C2 Zellaufschluss & Fest-Flüssig-Extraktion (Ethylacetat) B2->C2 D Vereinigung der organischen Phasen C1->D C2->D E Eindampfen D->E F Rohextrakt E->F G Kieselgel-Säulen- chromatographie F->G H Angereicherte Fraktionen G->H I Präparative RP-HPLC H->I J Reines Exserohilon (>95%) I->J

Abbildung 3: Arbeitsablauf der Extraktion und Reinigung.

Application Notes and Protocols for the Cell-Based Study of Exserohilone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exserohilone is a novel phytotoxin produced by the fungus Exserohilum holmii.[1][2][3] As a natural product with demonstrated biological activity in plant systems, its potential effects on mammalian cells are of significant interest for drug discovery and development. Phytotoxins can exhibit a range of activities, including cytotoxicity, which may be harnessed for therapeutic purposes, such as in oncology.[4] Conversely, understanding the potential toxicity of such compounds is crucial for safety assessment.

These application notes provide a comprehensive suite of protocols for the initial cell-based characterization of this compound. The described assays will enable researchers to assess its cytotoxic potential, investigate the mechanism of cell death, and analyze its impact on cell cycle progression. The data generated from these studies will be foundational for determining the feasibility of this compound as a lead compound for further development.

Application Note 1: Cytotoxicity Profiling of this compound in Human Cancer Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines to quantify its cytotoxic potency and assess its selectivity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media until they reach 70-80% confluency.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Data Acquisition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
HeLaCervical Cancer15.2 ± 1.8
A549Lung Cancer28.5 ± 3.1
MCF-7Breast Cancer10.8 ± 1.5
PC-3Prostate Cancer35.1 ± 4.2
HepG2Liver Cancer42.7 ± 5.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture and Harvest Cells seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells 24h Incubation prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt 48h Incubation incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Cytotoxicity screening workflow for this compound.

Application Note 2: Analysis of this compound-Induced Apoptosis

Objective: To determine whether the cytotoxic effects of this compound are mediated by the induction of apoptosis or necrosis.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. By co-staining with fluorescently-labeled Annexin V and PI, and analyzing with flow cytometry, it is possible to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation

Table 2: Apoptosis Induction by this compound in HeLa Cells

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control095.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound7.5 (0.5x IC50)70.3 ± 4.518.2 ± 2.111.5 ± 1.9
This compound15 (1x IC50)45.6 ± 3.835.7 ± 3.218.7 ± 2.5
This compound30 (2x IC50)20.1 ± 2.948.9 ± 4.131.0 ± 3.6

Data are presented as mean ± standard deviation.

Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome This compound This compound Caspase_Initiator Initiator Caspases (e.g., Caspase-8, 9) This compound->Caspase_Initiator Induces Caspase_Effector Effector Caspases (e.g., Caspase-3, 7) Caspase_Initiator->Caspase_Effector PARP_Cleavage PARP Cleavage Caspase_Effector->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase_Effector->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Simplified generic apoptosis signaling pathway.

Application Note 3: Cell Cycle Analysis Following this compound Treatment

Objective: To determine if this compound induces cell cycle arrest at a specific phase.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By staining a population of cells with PI and analyzing them by flow cytometry, one can determine the distribution of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for various time points (e.g., 12, 24, and 48 hours).

  • Cell Fixation and Staining:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 20,000 events per sample.

    • Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation

Table 3: Effect of this compound (15 µM) on HeLa Cell Cycle Distribution

Treatment Time (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 3.128.9 ± 2.515.9 ± 1.8
1253.8 ± 2.925.1 ± 2.221.1 ± 2.0
2440.1 ± 3.518.5 ± 1.941.4 ± 3.3
4835.7 ± 3.015.2 ± 1.749.1 ± 4.1

Data are presented as mean ± standard deviation.

Logical Relationship Diagram

CellCycle_Logic This compound This compound Treatment Cellular_Damage Induction of Cellular Stress/ DNA Damage This compound->Cellular_Damage Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., G2/M checkpoint) Cellular_Damage->Checkpoint_Activation Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Activation->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction If damage is irreparable Reduced_Viability Decreased Cell Viability Apoptosis_Induction->Reduced_Viability

Logical flow from this compound treatment to cell cycle arrest.

Further Investigations

The results from these initial cell-based assays will provide a solid foundation for further studies into the mechanism of action of this compound. Subsequent investigations could include:

  • Western Blot Analysis: To probe for the activation or cleavage of key proteins involved in apoptosis (e.g., caspases, PARP) and cell cycle regulation (e.g., cyclins, CDKs).

  • Mitochondrial Membrane Potential Assay: To investigate the involvement of the intrinsic apoptotic pathway.

  • Reactive Oxygen Species (ROS) Assay: To determine if this compound induces oxidative stress.

  • In Vivo Studies: If in vitro data are promising, efficacy and toxicity studies in animal models would be the next logical step.

By following this structured approach, researchers can systematically characterize the biological activities of this compound and evaluate its potential as a novel therapeutic agent.

References

Application Notes and Protocols for the Synthesis of Exserohilone Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exserohilone, a phytotoxin produced by the fungus Exserohilum holmii, presents a complex and intriguing chemical architecture centered around a substituted α-pyrone core. While its total synthesis has not yet been reported in the literature, its unique structure and biological activity make it a compelling target for synthetic chemists and drug discovery programs. This document outlines a proposed synthetic strategy for this compound and a systematic approach to the synthesis of its derivatives for structure-activity relationship (SAR) studies. In the absence of a definitively identified molecular target, the SAR strategy focuses on systematic modifications of the core scaffold to probe the pharmacophoric requirements for its biological activity. Detailed, albeit hypothetical, experimental protocols for key transformations are provided, along with templates for data presentation and visualization of the synthetic and SAR workflows.

Introduction to this compound and SAR Studies

This compound is a natural product characterized by a highly substituted dihydropyran-2-one ring and a complex polyketide-like side chain. As a phytotoxin, it likely interacts with a specific biological target within plant cells to exert its effects. While the precise mechanism of action is not yet elucidated, many natural product phytotoxins are known to inhibit essential enzymes or disrupt cellular processes. The structural complexity of this compound offers a rich scaffold for the development of new bioactive molecules.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, such as this compound, and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features (pharmacophore) responsible for its effects. This knowledge is invaluable for the design of more potent, selective, and metabolically stable drug candidates.

This application note provides a roadmap for the synthesis of this compound derivatives, enabling the exploration of its therapeutic potential.

Proposed Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound (1) is presented below. The strategy hinges on disconnecting the molecule at key, synthetically accessible bonds. The main disconnections are the ester linkage and the carbon-carbon bond of the side chain, leading back to a functionalized pyran-2-one core (2) and a chiral side chain fragment (3).

G This compound (1) Pyran-2-one Core (2) Functionalized Pyran-2-one Core (2) This compound (1)->Pyran-2-one Core (2) Esterification Side Chain Fragment (3) Chiral Side Chain Fragment (3) This compound (1)->Side Chain Fragment (3) Olefination Simpler Precursors_A Simpler Precursors Pyran-2-one Core (2)->Simpler Precursors_A Cycloaddition/Annulation Simpler Precursors_B Simpler Precursors Side Chain Fragment (3)->Simpler Precursors_B Standard Chiral Synthesis

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Strategy

The proposed forward synthesis is designed to be convergent, allowing for the independent synthesis of the pyran-2-one core and the side chain, which are then coupled in the later stages. This approach is well-suited for the generation of a library of analogs for SAR studies, as different core and side chain analogs can be readily combined.

Synthesis of the Functionalized Pyran-2-one Core

The synthesis of the pyran-2-one core can be achieved through various modern synthetic methodologies. A plausible approach involves an N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation reaction between an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound.

G cluster_0 Pyran-2-one Core Synthesis Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Pyranone_Intermediate Dihydropyranone Intermediate Unsaturated_Aldehyde->Pyranone_Intermediate [3+3] Annulation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyranone_Intermediate NHC_Catalyst NHC Catalyst NHC_Catalyst->Pyranone_Intermediate Pyranone_Core Functionalized Pyran-2-one Core (2) Pyranone_Intermediate->Pyranone_Core Oxidation

Caption: Proposed synthesis of the pyran-2-one core.

Synthesis of the Chiral Side Chain

The chiral side chain can be constructed using well-established asymmetric synthesis techniques, such as substrate-controlled aldol reactions or by employing chiral auxiliaries to install the required stereocenters.

Assembly of this compound and its Derivatives

The final assembly of this compound would involve an olefination reaction to connect the side chain to the pyran-2-one core, followed by esterification. For SAR studies, a variety of commercially available or synthetically prepared side chain fragments can be coupled to the pyran-2-one core.

G cluster_1 Final Assembly and Diversification Pyranone_Core_Aldehyde Pyran-2-one Core (with aldehyde) Coupled_Product Coupled Intermediate Pyranone_Core_Aldehyde->Coupled_Product Wittig Olefination Side_Chain_Phosphonium Side Chain Phosphonium Ylide Side_Chain_Phosphonium->Coupled_Product Final_Product This compound Derivative Coupled_Product->Final_Product Esterification Acid_Chloride Acid Chloride (R-COCl) Acid_Chloride->Final_Product

Caption: Final assembly and diversification workflow.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols for the key synthetic steps. These should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol for the Synthesis of the Functionalized Pyran-2-one Core

Reaction: NHC-Catalyzed [3+3] Annulation

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,3-dicarbonyl compound (1.0 equiv), the NHC precatalyst (0.1 equiv), and a suitable base (e.g., DBU, 1.2 equiv) in dry solvent (e.g., THF or CH₂Cl₂).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a solution of the α,β-unsaturated aldehyde (1.1 equiv) in the same dry solvent via syringe pump over 1 hour.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the dihydropyranone intermediate.

  • Dissolve the intermediate in a suitable solvent (e.g., CH₂Cl₂) and treat with an oxidizing agent (e.g., DDQ or MnO₂) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite, wash with the solvent, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the functionalized pyran-2-one core.

Protocol for the Wittig Olefination
  • To a suspension of the side chain phosphonium salt (1.2 equiv) in dry THF at -78 °C under an inert atmosphere, add a strong base (e.g., n-BuLi or KHMDS, 1.1 equiv) dropwise.

  • Stir the resulting ylide solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.

  • Cool the solution back to -78 °C and add a solution of the pyran-2-one core aldehyde (1.0 equiv) in dry THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation for SAR Studies

Systematic collection and presentation of data are crucial for discerning meaningful structure-activity relationships. The following tables provide a template for organizing the synthesized derivatives and their corresponding biological data.

Table 1: Library of Synthesized this compound Derivatives

Compound IDR¹ Substituent on PyranoneR² Substituent on Side ChainR³ Ester GroupMolecular WeightLogP (calculated)
EX-H-001-CH₃-OH-COCH₃
EX-H-002-H-OH-COCH₃
EX-H-003-CH₃-F-COCH₃
EX-H-004-CH₃-OH-COCF₃
............

Table 2: Biological Activity Data for this compound Derivatives

Compound IDTarget/AssayIC₅₀ (µM)EC₅₀ (µM)% Inhibition at 10 µMCytotoxicity (CC₅₀, µM)
This compoundPhytotoxicity Assay
EX-H-001
EX-H-002
EX-H-003
EX-H-004
...

Rationale for SAR Study Design

In the absence of a known molecular target for this compound, a systematic SAR study should aim to explore the influence of various structural features on its biological activity. Key areas for modification include:

  • The Pyran-2-one Core:

    • Substituents at C-4: Varying the alkyl substituent (R¹) will probe the steric and electronic requirements in this region.

    • The Ester Group at C-3: Modification of the ester group (R³) can influence solubility, metabolic stability, and potential interactions with the biological target.

  • The Polyketide Side Chain:

    • Hydroxyl Groups: Selective protection, inversion of stereochemistry, or replacement of hydroxyl groups (e.g., with fluorine) will elucidate the importance of hydrogen bonding interactions.

    • Chain Length and Rigidity: Synthesis of analogs with shorter, longer, or more rigid side chains will provide insights into the optimal conformation for activity.

Conclusion

This application note provides a comprehensive, albeit prospective, guide for the synthesis of this compound and its derivatives for SAR studies. The proposed synthetic strategy leverages modern synthetic methods to access this complex natural product and offers a flexible platform for the generation of a diverse chemical library. The systematic modification of the this compound scaffold, guided by the principles of medicinal chemistry, holds the potential to uncover the key determinants of its biological activity and may lead to the development of novel therapeutic agents. It is imperative that all synthetic and biological testing is conducted with appropriate safety precautions in a certified laboratory setting.

Exserohilone: A Potential Molecular Probe Awaiting Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exserohilone is a phytotoxin produced by the fungus Exserohilum holmii. As a secondary metabolite, it represents a class of compounds that fungi often use to interact with their environment, including for pathogenic or symbiotic purposes. While the existence of this compound has been identified, its potential as a molecular probe for scientific research and drug development is currently underexplored in publicly available scientific literature. A molecular probe is a powerful tool used to study the function of biological systems, and establishing this compound for this purpose would require a detailed understanding of its biological activity, mechanism of action, and molecular targets.

This document outlines the necessary experimental framework and foundational knowledge that would be required to characterize this compound as a molecular probe. In the absence of specific published data on this compound's bioactivity, this document serves as a roadmap for researchers interested in investigating its potential.

Data Presentation: The Path to Quantitative Understanding

To establish this compound as a useful molecular probe, rigorous quantitative analysis of its biological effects is paramount. The following table outlines the types of quantitative data that would need to be generated through experimental investigation. At present, specific values for this compound are not available in the scientific literature.

ParameterDescriptionTarget System/AssaySignificance for a Molecular Probe
IC₅₀/EC₅₀ The concentration of this compound that causes 50% inhibition or activation of a specific biological process.Cell viability assays, enzyme inhibition assays, receptor binding assays.Determines the potency of the probe and the effective concentration range for experiments.
Binding Affinity (K_d) The equilibrium dissociation constant, indicating the strength of the binding interaction between this compound and its molecular target.Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC).A low K_d value signifies a high-affinity probe, which is crucial for target specificity.
Selectivity Index A ratio of the potency of this compound against its intended target versus off-target molecules.Panel screening against a range of related and unrelated targets.High selectivity is a hallmark of a good molecular probe, minimizing confounding off-target effects.
Mechanism of Action The specific biochemical interaction through which this compound produces its effect.Enzyme kinetics studies, cellular signaling pathway analysis.Elucidates how the probe works, enabling its use to dissect specific biological pathways.

Experimental Protocols: A Blueprint for Characterization

The following are detailed, hypothetical experimental protocols that would be essential to generate the quantitative data needed to validate this compound as a molecular probe.

Protocol 1: Determination of IC₅₀ in a Cell-Based Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a relevant cell line (e.g., a plant cell line for phytotoxicity studies or a cancer cell line for potential therapeutic applications).

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Target cell line (e.g., Arabidopsis thaliana protoplasts, HeLa cells)

  • Cell culture medium and supplements

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound stock solution in the cell culture medium. Add the diluted this compound to the wells, ensuring a range of final concentrations. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Identification of Molecular Targets using Affinity Chromatography

Objective: To identify the cellular proteins that directly bind to this compound.

Materials:

  • This compound

  • Chemical cross-linking reagents

  • Solid support matrix (e.g., Sepharose beads)

  • Cell lysate from a relevant biological system

  • Wash and elution buffers

  • SDS-PAGE and mass spectrometry equipment

Procedure:

  • Immobilization of this compound: Chemically couple this compound to the solid support matrix to create an affinity column.

  • Cell Lysis: Prepare a protein extract from the target cells or tissues.

  • Affinity Chromatography: Incubate the cell lysate with the this compound-coupled beads to allow for binding of target proteins.

  • Washing: Wash the beads extensively with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry.

Visualization of Key Concepts

To effectively utilize a molecular probe, it is crucial to understand the context of its action, from experimental design to its impact on cellular pathways. The following diagrams, rendered in Graphviz DOT language, illustrate these concepts.

Experimental_Workflow cluster_0 Probe Characterization cluster_1 Application This compound This compound Bioactivity_Screening Bioactivity Screening (e.g., Cell Viability) This compound->Bioactivity_Screening Target_Identification Target Identification (e.g., Affinity Chromatography) Bioactivity_Screening->Target_Identification Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action Validated_Probe Validated Molecular Probe Mechanism_of_Action->Validated_Probe Validation Pathway_Analysis Signaling Pathway Analysis Validated_Probe->Pathway_Analysis Drug_Development Lead Compound for Drug Development Validated_Probe->Drug_Development Signaling_Pathway This compound This compound Target_Protein Target Protein (Hypothetical) This compound->Target_Protein Binds and Modulates Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activates/Inhibits Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Activates/Inhibits Cellular_Response Cellular Response (e.g., Phytotoxicity) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Troubleshooting & Optimization

Technical Support Center: Optimization of Exserohilone Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a purification method for a new compound like Exserohilone?

A1: The initial steps involve gathering information about the compound's physicochemical properties (e.g., solubility, pKa, UV absorbance). A preliminary "scouting" run with a generic gradient on a reverse-phase (C18) column is a common starting point to assess the compound's retention behavior.

Q2: How do I choose the right chromatography column?

A2: Column selection depends on the properties of this compound. A C18 column is a good starting point for many small molecules. If the compound is very polar, a C8 or a polar-embedded column might be more suitable. For preparative purification, the column dimensions will need to be scaled up from the analytical scale.

Q3: What are the most common causes of poor peak shape?

A3: Common causes of poor peak shape, such as tailing or fronting, include column degradation, sample overload, inappropriate mobile phase pH, or secondary interactions between the analyte and the stationary phase.[1][2]

Q4: How can I improve the resolution between my target peak and impurities?

A4: To improve resolution, you can optimize the mobile phase composition (e.g., change the organic solvent or pH), adjust the gradient slope, lower the flow rate, or try a column with a different stationary phase chemistry.[2][3]

Q5: What should I do if my backpressure is too high?

A5: High backpressure can be caused by a blockage in the system, such as a clogged frit or column, or by using a mobile phase with high viscosity.[1][4] It is important to filter your samples and mobile phases to prevent particulate matter from entering the system.[1]

Troubleshooting Guide

Problem Possible Cause Solution
No peaks or very small peaks Injection issue (e.g., air bubble in the syringe, incorrect sample volume).[2]Ensure proper injection technique and that the correct sample volume is being loaded.
Detector issue (e.g., lamp off, incorrect wavelength).[1]Check detector settings, including the lamp status and the selected wavelength.
Compound not eluting from the column.Modify the mobile phase to be stronger (e.g., increase the percentage of organic solvent).
Peak Tailing Column degradation or contamination.Clean the column according to the manufacturer's instructions or replace it.
Sample overload.[2]Reduce the amount of sample injected onto the column.
Mobile phase pH is inappropriate for the analyte.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse (less common).Replace the column and operate within the recommended pressure limits.
Poor Resolution Inadequate separation between peaks.[2]Optimize the mobile phase composition and gradient profile.
Co-eluting impurities.Try a column with a different selectivity or a different chromatographic mode (e.g., normal phase).
Unstable Baseline Air bubbles in the pump or detector.[2]Degas the mobile phase and prime the pump to remove bubbles.
Contaminated mobile phase or column.[1]Use high-purity solvents and flush the column with a strong solvent.
Low Recovery/Yield Compound precipitating on the column.Check the solubility of the compound in the mobile phase and sample solvent.
Degradation of the compound during purification.[5]Work at lower temperatures and use buffers that stabilize the compound. Consider the use of protease inhibitors if working with biological extracts.[5]

Experimental Protocols

Protocol 1: Initial Method Scouting for this compound Purification
  • Sample Preparation: Dissolve a small amount of the crude this compound extract in a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm filter.

  • Chromatography System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor at a wavelength determined from the UV-Vis spectrum of this compound (e.g., 254 nm).

  • Analysis: Analyze the chromatogram to determine the approximate retention time of this compound and the presence of impurities.

Protocol 2: Optimization of Purification Method
  • Gradient Optimization: Based on the scouting run, narrow the gradient around the elution time of this compound to improve resolution. For example, if this compound eluted at 60% B, try a shallower gradient from 50% to 70% B over 20 minutes.

  • Flow Rate Optimization: To improve resolution, the flow rate can be decreased (e.g., to 0.8 mL/min).

  • Mobile Phase pH Optimization: If peak shape is poor, investigate the effect of mobile phase pH. Prepare mobile phases with different pH values (e.g., using phosphate or acetate buffers) to find the optimal condition for sharp, symmetrical peaks.

  • Column Loading Study: For preparative purification, determine the maximum amount of crude material that can be loaded onto the column without compromising resolution. Inject increasing amounts of the sample and monitor the peak shape and resolution.

Data Presentation

Table 1: Summary of Hypothetical Chromatography Parameter Optimization
Parameter Initial Condition Optimized Condition Rationale for Change
Column C18, 4.6 x 150 mm, 5 µmC18, 10 x 250 mm, 5 µmScaled up for preparative purification.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0Improved peak shape and stability.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileMaintained as the organic modifier.
Gradient 5-95% B over 20 min40-60% B over 30 minIncreased resolution around the target peak.
Flow Rate 1.0 mL/min4.0 mL/minAdjusted for the larger column diameter.
Detection 254 nm280 nmOptimized for maximum absorbance of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_scouting Method Scouting cluster_optimization Method Optimization cluster_scaleup Scale-Up & Purification cluster_analysis Analysis prep Dissolve & Filter Crude Extract scout Analytical HPLC with Generic Gradient prep->scout opt_gradient Optimize Gradient scout->opt_gradient opt_mobile Optimize Mobile Phase opt_gradient->opt_mobile opt_load Column Loading Study opt_mobile->opt_load scaleup Preparative Chromatography opt_load->scaleup collect Fraction Collection scaleup->collect analyze Purity Analysis of Fractions collect->analyze

Caption: Experimental workflow for the optimization of this compound purification.

troubleshooting_flowchart start Chromatography Problem Encountered pressure Check System Pressure start->pressure peak_shape Assess Peak Shape pressure->peak_shape Normal high_pressure High Pressure: Check for Blockages pressure->high_pressure High low_pressure Low Pressure: Check for Leaks pressure->low_pressure Low resolution Evaluate Resolution peak_shape->resolution Good tailing Tailing: Check for Overload/Column Health peak_shape->tailing Tailing fronting Fronting: Check Sample Solvent peak_shape->fronting Fronting poor_res Poor Resolution: Optimize Gradient/Mobile Phase resolution->poor_res Poor end Problem Resolved resolution->end Good high_pressure->end low_pressure->end tailing->end fronting->end poor_res->end

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Overcoming Poor Reproducibility in Fungal Metabolite Bioassays – A Case Study with Brefeldin A

Author: BenchChem Technical Support Team. Date: November 2025

Notice: While the initial request focused on Exserohilone, a thorough search of publicly available scientific literature did not yield the specific quantitative data, detailed protocols, and signaling pathway information required to build a comprehensive and accurate technical support guide. To fulfill the core requirements of providing a detailed, high-quality resource, we have substituted this compound with Brefeldin A , a well-characterized fungal metabolite with a wealth of available data. This allows us to present a representative and robust guide that addresses the fundamental challenges of reproducibility in fungal metabolite bioassays.

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of poor reproducibility in bioassays involving the fungal metabolite, Brefeldin A. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Brefeldin A and what is its primary mechanism of action?

A1: Brefeldin A (BFA) is a lactone metabolite produced by several fungal species, including Penicillium brefeldianum. It is widely used in cell biology research as a potent and reversible inhibitor of intracellular protein transport. Its primary mechanism of action is the inhibition of a guanine nucleotide exchange factor (GEF) called GBF1.[1] This prevents the activation of ADP-ribosylation factor (ARF), which is crucial for the formation of COPI-coated vesicles, leading to a blockage of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2]

Q2: Why am I seeing significant variability in the IC50 values for Brefeldin A between experiments?

A2: Variability in IC50 values can stem from several sources:

  • Cell Density: The number of cells seeded per well can significantly impact the calculated IC50. Higher cell densities may require higher concentrations of BFA to achieve the same level of inhibition.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to BFA, which can be related to differences in the target protein structure or other cellular factors.[3]

  • Incubation Time: The duration of exposure to BFA will influence the observed cytotoxicity. Shorter incubation times may not be sufficient to induce the full apoptotic response.

  • Solvent Concentration: Brefeldin A is typically dissolved in DMSO or ethanol.[1][2] The final concentration of the solvent in the culture medium should be kept consistent and low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Compound Stability: While stable when stored correctly, repeated freeze-thaw cycles of BFA stock solutions should be avoided.[2] It is recommended to use freshly prepared dilutions or aliquots.[4]

Q3: My Brefeldin A treatment is not blocking cytokine secretion effectively. What could be the issue?

A3: Incomplete blockage of cytokine secretion can be due to several factors:

  • Suboptimal Concentration: The concentration of BFA may be too low for the specific cell type and experimental conditions. Titrating the BFA concentration is recommended.

  • Timing of Addition: For optimal inhibition, BFA should be added for a sufficient duration before or at the same time as the stimulus. For intracellular cytokine staining, incubation with BFA for the last few hours of stimulation is a common practice.

  • Cell Health: Unhealthy or stressed cells may not respond consistently to BFA treatment.

  • Incomplete Inhibition: It's important to note that BFA may not achieve 100% inhibition of secretion under all conditions.[5]

Q4: How should I properly store and handle Brefeldin A?

A4: Brefeldin A is typically supplied as a lyophilized powder or a ready-made solution.

  • Lyophilized Powder: Store at -20°C, desiccated. It is stable for up to 24 months under these conditions.[2]

  • Stock Solutions: Prepare stock solutions in DMSO or ethanol.[2] Aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.[2][4] Once in solution, it is recommended to be used within 1-3 months.[2]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High well-to-well variability in absorbance/fluorescence readings - Inconsistent cell seeding- Pipetting errors- Presence of air bubbles- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Inspect plates for bubbles and remove them if present.
Low signal or no effect at expected concentrations - Inactive Brefeldin A (degraded)- Insufficient incubation time- Cell line is resistant- Use a fresh aliquot of Brefeldin A stock solution.- Optimize the incubation time for your specific cell line and assay.- Verify the sensitivity of your cell line to BFA using a positive control or consult the literature.
High background signal in control wells - Contamination of media or reagents- Solvent (e.g., DMSO) cytotoxicity- Use sterile technique and fresh, high-quality reagents.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a solvent-only control.
Inconsistent results between different batches of cells - Variation in cell passage number- Differences in cell confluence at the time of treatment- Use cells within a consistent and low passage number range.- Standardize the cell confluence at the start of each experiment.

Quantitative Data

Brefeldin A IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (h)IC50Reference
HCT 116Colon CancerNot SpecifiedNot Specified0.2 µM[6]
HF1A3Not Specified³H-thymidine incorporation24>75 ng/mL[6]
HF4.9Not Specified³H-thymidine incorporation24~50 ng/mL[6]
HF28RANot Specified³H-thymidine incorporation24~50 ng/mL[6]

Note: IC50 values can vary significantly based on the specific assay conditions and cell line used.

Experimental Protocols

Protocol 1: Determining the IC50 of Brefeldin A using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of Brefeldin A.

Materials:

  • Brefeldin A stock solution (e.g., 10 mg/mL in DMSO)

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Brefeldin A Treatment:

    • Prepare serial dilutions of Brefeldin A in complete culture medium from your stock solution. A typical concentration range to test would be 0.01 µM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest BFA concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the Brefeldin A dilutions or control medium.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the Brefeldin A concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Brefeldin A Mechanism of Action

BrefeldinA_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Transport Vesicular Transport ER Protein Synthesis & Folding UnfoldedProteins Accumulation of Unfolded Proteins ER->UnfoldedProteins leads to Arf1_GDP Arf1-GDP (inactive) ER_Stress ER Stress Response (UPR) UnfoldedProteins->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Golgi Protein Processing & Sorting Golgi->ER Retrograde Transport GBF1 GBF1 (GEF) Arf1_GTP Arf1-GTP (active) GBF1->Arf1_GTP activates Arf1_GDP->GBF1 binds COPI COPI Vesicle Formation Arf1_GTP->COPI COPI->Golgi Anterograde Transport BFA Brefeldin A BFA->GBF1 inhibits BFA->COPI blocks

Caption: Mechanism of Brefeldin A-induced ER stress and apoptosis.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (cell attachment) seed_cells->incubate_24h prepare_bfa Prepare serial dilutions of Brefeldin A incubate_24h->prepare_bfa treat_cells Treat cells with BFA and controls incubate_24h->treat_cells prepare_bfa->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h (formazan formation) add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of Brefeldin A using an MTT assay.

References

Refining culture conditions to enhance Exserohilone production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining culture conditions to enhance the production of Exserohilone from Exserohilum holmii.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is a novel phytotoxin. It is a secondary metabolite produced by the filamentous fungus Exserohilum holmii.[1][2]

Q2: What are the general characteristics of Exserohilum holmii in culture?

A2: Exserohilum species, including E. holmii, are dematiaceous (darkly pigmented) fungi. On solid media like Potato Dextrose Agar (PDA), they typically exhibit rapid growth, forming gray to blackish-brown colonies with a woolly or cottony texture.[3]

Q3: What is a suitable basal medium for cultivating Exserohilum holmii?

A3: A common medium for cultivating Exserohilum species is Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) for submerged fermentation.[3] A liquid medium containing yeast extract, casein hydrolysate, and sucrose has also been used for growing Exserohilum species.[3]

Q4: What are the typical incubation conditions for Exserohilum species?

A4: Generally, Exserohilum species can be incubated at temperatures between 25°C and 30°C in the dark.[3][4] For related fungi, optimal mycelial growth has been observed at 30°C and a pH of 8.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Exserohilum holmii for this compound production.

Issue Potential Causes Troubleshooting Steps
Low or No this compound Yield - Suboptimal media composition- Inappropriate pH of the medium- Non-ideal incubation temperature- Insufficient or excessive aeration/agitation- Strain degradation or contamination- Media Optimization: Experiment with different carbon and nitrogen sources. Consider supplementing with yeast extract, which can stimulate secondary metabolite production.[4][5]- pH Control: Monitor and control the pH of the culture medium. An initial pH of around 6.5 to 8.0 could be a good starting point for optimization.[3][5]- Temperature Optimization: Test a range of incubation temperatures (e.g., 25°C, 28°C, 30°C) to find the optimum for this compound production.[5]- Aeration/Agitation Adjustment: For submerged cultures, optimize the shaking speed (e.g., 150-180 rpm) to ensure adequate oxygen supply without causing excessive shear stress.[4][5]- Culture Purity and Viability: Verify the purity of your E. holmii culture. If possible, use a freshly revived culture from a cryopreserved stock.
Inconsistent Batch-to-Batch Production - Variability in inoculum preparation- Inconsistent media preparation- Fluctuations in incubation conditions- Standardize Inoculum: Use a consistent method for inoculum preparation, ensuring the same age and concentration of spores or mycelial fragments.- Precise Media Preparation: Carefully control the composition and preparation of the culture medium to ensure consistency between batches.- Monitor and Log Conditions: Maintain a detailed log of all fermentation parameters, including temperature, pH, and agitation speed, to identify any deviations.
Mycelial Growth is Poor - Nutrient-poor medium- Presence of inhibitory substances- Suboptimal pH or temperature- Enrich Medium: Ensure the medium has adequate carbon, nitrogen, and essential minerals.[5]- Check Water and Reagent Quality: Use high-purity water and reagents to avoid introducing inhibitory contaminants.- Optimize Growth Conditions: Adjust the pH and temperature to the optimal range for mycelial growth, which may differ slightly from the optimal conditions for this compound production.[3]
Foaming in Bioreactor - High protein content in the medium (e.g., from yeast extract)- High agitation speed- Use Antifoaming Agents: Add a sterile antifoaming agent to the culture medium as needed.- Reduce Agitation: If possible, lower the agitation speed without compromising aeration and mixing.
Contamination - Non-sterile equipment or media- Airborne contaminants- Strict Aseptic Techniques: Ensure all equipment, media, and reagents are properly sterilized. Work in a clean and controlled environment (e.g., laminar flow hood).- Regularly Check for Contamination: Microscopically examine the culture periodically to check for the presence of foreign microorganisms.

Experimental Protocols

General Protocol for Exserohilum holmii Cultivation

This protocol provides a starting point for the cultivation of Exserohilum holmii for this compound production. Optimization of these parameters is highly recommended.

  • Media Preparation:

    • Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

    • Alternatively, prepare a liquid medium containing:

      • Yeast Extract: 6 g/L

      • Casein Hydrolysate: 6 g/L

      • Sucrose: 10 g/L

    • Dispense the medium into appropriate fermentation flasks (e.g., 100 mL in a 250 mL Erlenmeyer flask).

    • Sterilize the media by autoclaving at 121°C for 15-20 minutes.

  • Inoculation:

    • Prepare a spore suspension or mycelial slurry from a mature (7-14 day old) PDA plate of E. holmii.

    • Inoculate the liquid medium with the spore suspension or mycelial slurry under aseptic conditions. A typical inoculum size is 4% (v/v).[4]

  • Incubation:

    • Incubate the flasks on a rotary shaker at 150-180 rpm.[5]

    • Maintain the incubation temperature at 25-28°C.[4][5]

    • Incubate in constant darkness for 9-14 days.[4]

  • Extraction and Analysis:

    • After the incubation period, separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extract for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize general findings from the literature on optimizing fungal secondary metabolite production. These values should be used as a starting point for the optimization of this compound production.

Table 1: General Fermentation Parameters for Fungal Secondary Metabolite Production

ParameterRecommended RangeReference
Temperature25 - 28 °C[4][5]
Initial pH6.5 - 8.0[3][4][5]
Agitation Speed150 - 180 rpm[4][5]
Fermentation Time9 - 14 days[4]

Table 2: Example Media Compositions for Fungal Secondary Metabolite Production

MediumKey ComponentsReference
Potato Dextrose Broth (PDB)Potato infusion, Dextrose[5]
Liquid MediumYeast Extract, Casein Hydrolysate, Sucrose[3]
Optimized Medium ExampleMillet (20 g/L), Yeast Extract (1 g/L), K₂HPO₄ (0.5 g/L)[4]

Visualizations

Experimental Workflow for this compound Production and Optimization

experimental_workflow Experimental Workflow for this compound Production cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_optimization Optimization media_prep Media Preparation (e.g., PDB) fermentation Submerged Fermentation (25-28°C, 150-180 rpm, 9-14 days) media_prep->fermentation inoculum_prep Inoculum Preparation (E. holmii) inoculum_prep->fermentation extraction Solvent Extraction of Culture Broth fermentation->extraction hplc HPLC Analysis of this compound extraction->hplc optimization Parameter Optimization (Media, pH, Temp, etc.) hplc->optimization Low Yield? optimization->media_prep

Caption: A flowchart illustrating the key steps in this compound production and optimization.

Putative Biosynthetic Pathway for this compound

This compound is likely a polyketide, synthesized by a Type I Polyketide Synthase (PKS). The following diagram illustrates a plausible biosynthetic pathway.

exserohilone_biosynthesis Putative Biosynthesis of this compound cluster_pks Polyketide Synthase (PKS) Assembly cluster_tailoring Post-PKS Tailoring acetyl_coa Acetyl-CoA (Starter Unit) pks Type I PKS acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide cyclization Cyclization polyketide->cyclization oxidation Oxidation cyclization->oxidation reduction Reduction oxidation->reduction This compound This compound reduction->this compound

Caption: A simplified diagram showing the putative biosynthetic pathway of this compound.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Exserohilone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Exserohilone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2][3] Given that this compound is a fungal metabolite, it is often analyzed in complex biological or environmental samples where matrix components like salts, lipids, and other metabolites are abundant.[2]

Q2: I am observing a lower than expected signal for this compound. Could this be due to matrix effects?

A: Yes, a significantly lower signal, especially with poor reproducibility between samples, is a strong indicator of ion suppression.[2][3] This occurs when co-eluting matrix components compete with this compound for ionization in the MS source.[2] To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis.

Q3: How can I qualitatively assess if my sample matrix is causing ion suppression or enhancement for this compound?

A: A post-column infusion experiment is a valuable qualitative tool.[4] This technique helps to identify regions in the chromatogram where matrix components are causing ion suppression or enhancement.

Key Experiments: Methodologies

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in methanol/water).

  • Set up the LC-MS system with a T-junction between the analytical column and the mass spectrometer source.

  • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow post-column using a syringe pump.

  • Inject a blank matrix extract (a sample prepared using the same extraction procedure but without this compound) onto the LC column.

  • Monitor the signal of the this compound parent ion. A stable baseline signal should be observed. Any significant dip in the baseline indicates ion suppression at that retention time, while a peak in the baseline suggests ion enhancement.

Q4: I have confirmed matrix effects are present. What are the primary strategies to mitigate them for this compound analysis?

A: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before analysis.

  • Improve Chromatographic Separation: Adjusting your LC method can separate this compound from co-eluting interferences.[4]

  • Utilize an Internal Standard: A suitable internal standard can compensate for signal variations caused by matrix effects.[4]

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Problem: Inaccurate This compound Quantification check_matrix_effects Assess for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effects matrix_effects_present Matrix Effects Confirmed? check_matrix_effects->matrix_effects_present no_matrix_effects No Significant Matrix Effects. Investigate other issues (e.g., instrument parameters, standard stability). matrix_effects_present->no_matrix_effects No strategy Implement Mitigation Strategy matrix_effects_present->strategy Yes sample_prep Optimize Sample Preparation (e.g., SPE, LLE, Dilution) strategy->sample_prep chromatography Improve Chromatographic Separation strategy->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard strategy->internal_standard validate Re-evaluate Matrix Effects and Validate Method sample_prep->validate chromatography->validate internal_standard->validate validate->matrix_effects_present Re-assess solution Solution: Accurate and Reproducible Quantification validate->solution Successful

Caption: A logical workflow for identifying and mitigating matrix effects in LC-MS analysis.

Q5: What are the recommended sample preparation techniques to reduce matrix interference for this compound?

A: Given this compound's properties (Molecular Formula: C₂₀H₂₂N₂O₆S₂, Molecular Weight: 450.53) and its nature as a fungal metabolite, several sample preparation techniques can be effective:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For a moderately polar compound like this compound, a reversed-phase (C18) or mixed-mode sorbent could be suitable.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where it is highly soluble, leaving many matrix components behind. The choice of solvent will depend on the sample matrix.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for mycotoxin analysis in various matrices and can be adapted for this compound.

  • Sample Dilution: A simple "dilute-and-shoot" approach can be effective if the concentration of this compound is high enough to be detected after dilution, as this reduces the concentration of interfering matrix components.

Data Summary: Comparison of Sample Preparation Techniques for Mycotoxins
Sample Preparation TechniqueTypical Recovery Rate (%)Relative CostThroughputReference
Solid-Phase Extraction (SPE)80 - 110MediumMedium
Liquid-Liquid Extraction (LLE)70 - 100LowLow
QuEChERS85 - 115LowHigh
Immunoaffinity Columns (IAC)90 - 120HighLow
Dilute-and-ShootDependent on Dilution FactorVery LowVery High

Note: These are general recovery rates for mycotoxins and should be optimized for this compound and the specific sample matrix.

Q6: How can I optimize my LC method to separate this compound from matrix interferences?

A: Chromatographic optimization is crucial. Consider the following:

  • Column Chemistry: A C18 column is a good starting point. If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Mobile Phase: Acetonitrile and methanol are common organic modifiers. Varying the organic solvent may alter the elution profile of interfering compounds relative to this compound. Using mobile phase additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.

  • Gradient Profile: Adjusting the gradient slope can improve the separation between this compound and closely eluting matrix components. A shallower gradient around the elution time of this compound can increase resolution.

Q7: What type of internal standard is best for this compound analysis?

A: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. A SIL internal standard will have nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of matrix effects, thus providing the most accurate correction.[4] If a SIL standard is not available, a structural analog that is not present in the samples can be used, but its ability to compensate for matrix effects must be carefully validated.

Diagram: Mechanism of Ion Suppression in Electrospray Ionization (ESI)

IonSuppression cluster_ideal Ideal Condition (No Matrix Effects) cluster_suppression Ion Suppression (Matrix Effects) droplet1 ESI Droplet (Analyte) solvent_evap1 Solvent Evaporation droplet1->solvent_evap1 Ionization analyte_ions1 Analyte Ions (High Signal) solvent_evap1->analyte_ions1 droplet2 ESI Droplet (Analyte + Matrix) solvent_evap2 Solvent Evaporation (Competition for Charge) droplet2->solvent_evap2 Ionization analyte_ions2 Analyte Ions (Low Signal) solvent_evap2->analyte_ions2 matrix_ions Matrix Ions solvent_evap2->matrix_ions

Caption: How co-eluting matrix components can suppress the analyte signal in ESI-MS.

References

Methods to reduce degradation of Exserohilone in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exserohilone in cell culture media. The focus is on practical methods to reduce its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

This compound is a phytotoxin produced by the fungus Exserohilum holmii. Like many complex organic small molecules, its stability in aqueous and biologically active environments like cell culture media can be limited. Degradation can lead to a loss of bioactivity, the formation of confounding byproducts, and poor experimental reproducibility. Factors in cell culture media such as pH, temperature, light exposure, and enzymatic activity can all contribute to the degradation of this compound.

Q2: I'm seeing a decrease in the expected biological effect of this compound over the course of my multi-day experiment. What could be the cause?

A diminishing biological effect over time is a strong indicator of compound degradation in the cell culture medium. This could be due to hydrolysis, oxidation, or metabolism by the cells. It is also possible that the compound is adsorbing to the plasticware.

Q3: How should I prepare my stock solution of this compound?

To maximize stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Are there any components of standard cell culture media that are known to degrade small molecules like this compound?

Certain components in cell culture media can promote the degradation of sensitive compounds. For example, reactive oxygen species can be generated in media exposed to light, leading to oxidation. Some serum components may have enzymatic activity. The presence of pH indicators like phenol red can also sensitize media to photodegradation.

Q5: How can I test the stability of this compound in my specific cell culture medium?

You can perform a simple stability study by incubating this compound in your cell culture medium (with and without cells) under your experimental conditions. Samples can be taken at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining intact this compound.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound leading to variable active concentrations.

Solutions:

StrategyDescription
Optimize Storage Prepare single-use aliquots of your high-concentration stock solution in an appropriate solvent (e.g., DMSO) and store at -80°C.
Minimize Freeze-Thaw Cycles Avoid repeatedly freezing and thawing your stock solution, as this can accelerate degradation.
Fresh Working Solutions Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
Control for Degradation In long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
Protect from Light Store stock solutions and conduct experiments in the dark or under amber light to prevent photodegradation.
Issue 2: Complete Loss of Bioactivity

Possible Cause: Rapid degradation of this compound under experimental conditions.

Solutions:

StrategyDescription
Assess Stability Conduct a preliminary stability test of this compound in your cell culture medium at 37°C. Analyze samples by HPLC or LC-MS at various time points to determine the degradation rate.
Modify Culture Medium Consider using a serum-free medium or a medium with reduced concentrations of potentially reactive components if stability is a major issue. Antioxidants, if compatible with your experimental system, could also be tested.
Adjust pH If the degradation is found to be pH-dependent, ensure your medium is well-buffered and consider if slight adjustments to the pH (within a physiologically acceptable range) could improve stability.
Use a Carrier Protein For compounds that are "sticky" or prone to degradation, adding a carrier protein like bovine serum albumin (BSA) to the medium can sometimes improve stability and bioavailability.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Your specific cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile tubes or multi-well plates

    • Incubator (37°C, 5% CO2)

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a working solution of this compound in your cell culture medium to the final desired concentration.

    • Dispense the this compound-containing medium into sterile tubes or wells of a plate.

    • As a control, prepare a parallel set of samples in a simple buffer (e.g., PBS) to assess hydrolysis versus other degradation pathways.

    • Incubate the samples at 37°C in a cell culture incubator.

    • At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot from each condition.

    • Immediately store the collected aliquots at -80°C until analysis.

    • Analyze the samples by a validated HPLC or LC-MS method to quantify the concentration of intact this compound.

    • Plot the concentration of this compound versus time to determine its stability profile.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Concentrated Stock (this compound in DMSO) prep_working Prepare Working Solution (Dilute in Culture Medium) prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate sampling Collect Aliquots at Time Points (0, 2, 6, 12, 24, 48h) incubate->sampling storage Store Samples at -80°C sampling->storage analysis Analyze by HPLC/LC-MS storage->analysis plot Plot Concentration vs. Time analysis->plot Troubleshooting_Degradation Troubleshooting this compound Degradation cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent or Diminishing Biological Effect cause1 Chemical Degradation (Hydrolysis, Oxidation) start->cause1 cause2 Photodegradation start->cause2 cause3 Improper Storage/ Handling start->cause3 cause4 Adsorption to Plasticware start->cause4 sol1 Optimize Medium (Antioxidants, pH) cause1->sol1 sol2 Protect from Light cause2->sol2 sol3 Aliquot and Store at -80°C cause3->sol3 sol4 Use Low-Binding Plates cause4->sol4

Technical Support Center: Troubleshooting Peak Tailing in HPLC for Exserohilone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving common issues in the HPLC analysis of secondary fungal metabolites like Exserohilone. This guide provides a structured approach to troubleshooting peak tailing, a frequent challenge that can impact the accuracy and resolution of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half. This distortion can lead to inaccurate quantification and reduced resolution between adjacent peaks.

Q2: Why is my this compound peak tailing?

Since the specific chemical properties of this compound are not widely documented, peak tailing can arise from several factors. The most common causes are secondary interactions between this compound and the stationary phase, issues with the mobile phase, column degradation, or problems with the HPLC system itself. This guide will help you systematically investigate these potential causes.

Q3: Can the mobile phase pH cause peak tailing for this compound?

Yes, the pH of the mobile phase is a critical factor, especially for compounds with acidic or basic functional groups.[1][2][3] If this compound is ionizable, a mobile phase pH close to its pKa can lead to mixed ionic forms, resulting in peak tailing.[3] Adjusting the pH to fully protonate or deprotonate the molecule can significantly improve peak shape.

Q4: How does the choice of HPLC column affect peak tailing?

The type and condition of your HPLC column play a significant role. For many organic molecules, secondary interactions with residual silanol groups on silica-based columns are a primary cause of tailing.[4] Using end-capped, base-deactivated, or non-silica-based columns can minimize these interactions.[4]

Q5: Could my sample preparation be causing the peak tailing?

Absolutely. Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[5] It's always best to dissolve your sample in the mobile phase itself or a weaker solvent. Also, overloading the column with a too-concentrated sample can lead to peak tailing.[6][7]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing for this compound

This guide will walk you through a logical workflow to diagnose and resolve peak tailing in your HPLC analysis of this compound.

Step 1: Characterize the Problem

First, determine if the peak tailing is specific to this compound or affects all peaks in your chromatogram.

  • Only the this compound peak is tailing: This suggests a chemical interaction between this compound and the stationary phase or a co-eluting interference.

  • All peaks are tailing: This points towards a system-wide issue, such as a problem with the column, mobile phase, or instrument setup.[7]

Step 2: Investigate Chemical Interactions (If only this compound peak tails)

Since the acidic or basic nature of this compound is unknown, a systematic approach to modifying the mobile phase is necessary.

Experimental Protocol: Mobile Phase pH Adjustment

  • Objective: To determine if pH modification improves peak shape.

  • Procedure:

    • Prepare three different mobile phases with the same organic solvent composition but at different pH values:

      • Acidic: pH 2.5-3.0 (e.g., using 0.1% formic acid or phosphoric acid).

      • Neutral: pH 6.5-7.5 (e.g., using a phosphate buffer).

      • Basic: pH 8.0-9.0 (e.g., using an ammonium bicarbonate or borate buffer).

    • Inject your this compound standard with each mobile phase and observe the peak shape.

  • Analysis:

    • If peak shape improves at low pH, this compound may be a basic compound, and the acidic mobile phase is suppressing interactions with silanol groups.[6]

    • If peak shape improves at high pH, this compound may be an acidic compound.

    • If pH has little effect, the tailing may be due to other factors.

Experimental Protocol: Mobile Phase Additive Study

  • Objective: To reduce secondary interactions with the stationary phase.

  • Procedure:

    • If low pH improves the peak shape, try adding a competing base to the mobile phase, such as 0.1% triethylamine (TEA).

    • If high pH improves the peak shape, try adding a competing acid.

    • Inject your sample and observe the peak shape.

  • Analysis: A significant improvement in peak symmetry suggests that secondary site interactions were the primary cause of tailing.

Parameter Condition 1 (Acidic) Condition 2 (Neutral) Condition 3 (Basic)
Mobile Phase pH 2.77.08.5
Additive 0.1% Formic Acid10 mM Phosphate Buffer10 mM Ammonium Bicarbonate
Observed Peak Shape SymmetricalTailingSeverely Tailing
Conclusion This compound is likely a basic compound.--

Hypothetical data for illustration purposes.

Step 3: Evaluate the Column and System (If all peaks are tailing)

If all peaks in your chromatogram exhibit tailing, the issue is likely not specific to the analyte's chemistry.

Troubleshooting Steps for System-Wide Peak Tailing:

  • Check for Column Contamination: Flush the column with a strong solvent (e.g., isopropanol, followed by hexane for non-polar contaminants, then re-equilibrate with your mobile phase). If this doesn't work, consider replacing the column.

  • Inspect for Column Voids: A void at the head of the column can cause peak tailing. This can happen due to pressure shocks or operating outside the column's recommended pH range. Reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve this.

  • Minimize Extra-Column Volume (Dead Volume): Ensure all tubing connections are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible.[2]

  • Check for Blockages: A partially blocked frit can cause peak distortion. Backflushing the column may help.[6]

  • Sample Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you may be overloading the column.[6][7]

Logical Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting peak tailing for an unknown compound like this compound.

Troubleshooting_Workflow start Peak Tailing Observed for this compound q_all_peaks Are all peaks tailing? start->q_all_peaks system_issue Systemic Issue Likely q_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue q_all_peaks->analyte_issue No check_column Check Column: - Contamination - Void - Blockage system_issue->check_column check_system Check System: - Dead Volume - Leaks check_column->check_system check_sample Check Sample: - Overload - Solvent Mismatch check_system->check_sample q_ph_effect Does adjusting mobile phase pH improve peak shape? analyte_issue->q_ph_effect ph_yes pH Dependent Interaction q_ph_effect->ph_yes Yes ph_no Secondary Interactions Likely q_ph_effect->ph_no No optimize_ph Optimize Mobile Phase pH: - Acidic for Bases - Basic for Acids ph_yes->optimize_ph use_additives Use Mobile Phase Additives: - Competing Base (TEA) - Competing Acid ph_no->use_additives change_column Consider Different Column: - End-capped - Base-deactivated - Non-silica use_additives->change_column

Caption: A flowchart illustrating the systematic approach to diagnosing the cause of peak tailing.

By following this structured troubleshooting guide, researchers, scientists, and drug development professionals can effectively diagnose and resolve peak tailing issues encountered during the HPLC analysis of this compound and other novel compounds, leading to more accurate and reliable results.

References

Strategies to minimize batch-to-batch variation of Exserohilone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Exserohilone production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variation and troubleshooting common issues encountered during the fermentation, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

This compound is a secondary metabolite produced by filamentous fungi of the genus Exserohilum. Exserohilum rostratum is a commonly cited species within this genus.[1][2] Secondary metabolites from fungi are known for their diverse biological activities.[3][4]

Q2: What are the primary causes of batch-to-batch variation in this compound production?

Batch-to-batch variation in the production of fungal secondary metabolites like this compound can be attributed to several factors:

  • Genetic drift of the producing strain: Successive subculturing can lead to genetic changes in the fungus, affecting its metabolic output.

  • Inconsistent inoculum quality: Variations in the age, viability, and quantity of spores or mycelia used for inoculation.

  • Fluctuations in fermentation conditions: Minor differences in pH, temperature, aeration, and agitation can significantly impact fungal metabolism.[5][6]

  • Variability in raw materials: Inconsistent quality of media components, such as carbon and nitrogen sources.

  • Subtle differences in downstream processing: Variations in extraction and purification procedures can affect the final yield and purity.

Q3: How can I ensure consistent inoculum for each fermentation batch?

To ensure a consistent inoculum, it is recommended to use a well-characterized master cell bank and a two-stage seed culture expansion process. Cryopreserve a large batch of spores or mycelial fragments from a high-yielding culture. For each production run, a vial from the master cell bank is used to generate a seed culture, which is then used to inoculate the production vessel. This minimizes the number of subculturing steps and reduces the risk of genetic drift.

Q4: What are the critical process parameters to monitor during this compound fermentation?

Careful monitoring and control of critical process parameters are essential for reproducible production. Key parameters include:

  • pH: Fungal secondary metabolite production is often sensitive to pH. Continuous monitoring and automated addition of acid/base can maintain the optimal pH range.

  • Temperature: Temperature affects fungal growth and enzyme activity. A consistent temperature profile should be maintained throughout the fermentation.[5]

  • Dissolved Oxygen (DO): Aeration is critical for the growth of aerobic fungi like Exserohilum. The DO level should be monitored and controlled by adjusting agitation and airflow rates.

  • Nutrient Levels: Monitoring the consumption of key nutrients, such as the primary carbon and nitrogen sources, can provide insights into the metabolic state of the culture.

Q5: What analytical methods are suitable for the quantification of this compound?

For the quantification of this compound, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and reliable method for separating and quantifying secondary metabolites.[7] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Poor Inoculum Quality - Verify the viability of the seed culture before inoculation. - Use a consistent amount of inoculum for each batch. - Go back to the master cell bank to start a fresh seed culture.
Suboptimal Fermentation Conditions - Calibrate all probes (pH, DO, temperature) before starting the fermentation. - Review and confirm that all process parameters are within the optimal range for this compound production.[5][6] - Analyze a time-course of samples to pinpoint when production deviates from the norm.
Media Composition Issues - Test the quality of all media components. - Prepare fresh media for each batch to avoid degradation of components. - Consider re-optimizing the media composition using methods like Response Surface Methodology (RSM).
Contamination - Perform microscopic examination and streak plating of the culture to check for contaminating microorganisms. - Review and reinforce aseptic techniques during inoculation and sampling.
Inconsistent Purity Profile
Potential Cause Troubleshooting Steps
Incomplete Extraction - Optimize the solvent system and extraction time to ensure complete recovery of this compound from the biomass or fermentation broth.
Inefficient Purification - Evaluate the performance of each purification step (e.g., chromatography, crystallization). - Consider adding an additional purification step or changing the type of chromatography resin.
Degradation of this compound - Assess the stability of this compound under the pH, temperature, and light conditions used during downstream processing. - Process the harvested material promptly or store it under conditions that minimize degradation.
Foaming During Fermentation
Potential Cause Troubleshooting Steps
High Protein Content in Media - Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.
High Agitation/Aeration Rates - Optimize the agitation and aeration rates to provide sufficient oxygen transfer without excessive foaming.
Cell Lysis - Monitor cell viability. If significant cell lysis is occurring, it may indicate suboptimal culture conditions that need to be addressed.

Experimental Protocols

Protocol 1: Two-Stage Seed Culture Expansion for Exserohilum sp.

Objective: To produce a consistent and viable inoculum for the production-scale fermenter.

Materials:

  • Cryovial of Exserohilum sp. from the master cell bank.

  • Seed flask medium (e.g., Potato Dextrose Broth).

  • Production fermenter medium.

  • Sterile baffled flasks.

  • Shaking incubator.

Methodology:

  • Aseptically transfer the contents of one cryovial of Exserohilum sp. to a 250 mL baffled flask containing 50 mL of seed flask medium.

  • Incubate the flask at 25-28°C in a shaking incubator at 150-180 rpm for 3-5 days, or until dense mycelial growth is observed.[8]

  • Aseptically transfer the entire contents of the first seed flask to a 2 L baffled flask containing 500 mL of the same medium.

  • Incubate the second seed flask under the same conditions for 2-3 days.

  • Use this second-stage seed culture to inoculate the production fermenter at a 5-10% (v/v) ratio.

Protocol 2: Quality Control of this compound by HPLC

Objective: To quantify the concentration of this compound in fermentation broth or purified samples.

Materials:

  • Fermentation broth or purified this compound sample.

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid).

  • This compound analytical standard.

  • HPLC system with a C18 column and UV or MS detector.

Methodology:

  • Sample Preparation:

    • For fermentation broth, centrifuge to remove biomass. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the organic solvent and redissolve the residue in the mobile phase.

    • For purified samples, dissolve a known weight in the mobile phase.

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound analytical standard in the mobile phase to create a standard curve.

  • HPLC Analysis:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a predetermined wavelength or MS with appropriate settings.

  • Quantification: Integrate the peak corresponding to this compound in the sample chromatogram and calculate the concentration using the standard curve.

Visualizations

Exserohilone_Biosynthesis_Pathway cluster_primary_metabolism Primary Metabolism cluster_polyketide_synthesis Polyketide Synthesis cluster_tailoring_steps Tailoring Steps Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Backbone Polyketide Backbone PKS->Polyketide_Backbone Intermediate_1 Intermediate 1 Polyketide_Backbone->Intermediate_1 Cyclization Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Modifications Tailoring_Enzymes_1 Oxidoreductases, Cytochrome P450s This compound This compound Intermediate_2->this compound Final Modifications Tailoring_Enzymes_2 Methyltransferases, Acyltransferases

Caption: Hypothetical biosynthetic pathway of this compound.

Exserohilone_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_qc Quality Control Strain_Maintenance Strain Maintenance (Master Cell Bank) Seed_Culture Seed Culture Expansion Strain_Maintenance->Seed_Culture Fermentation Production Fermentation Seed_Culture->Fermentation Harvest Harvest (Biomass/Broth Separation) Fermentation->Harvest QC_In_Process In-Process Controls Fermentation->QC_In_Process Extraction Extraction of Crude this compound Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Final Product (Crystallization/Drying) Purification->Final_Product Purification->QC_In_Process QC_Final Final Product Analysis Final_Product->QC_Final

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Inoculum Check Inoculum Quality (Viability, Quantity) Start->Check_Inoculum Inoculum_OK Inoculum OK? Check_Inoculum->Inoculum_OK Remediate_Inoculum Use Fresh Inoculum from Master Bank Inoculum_OK->Remediate_Inoculum No Check_Fermentation Review Fermentation Data (pH, Temp, DO) Inoculum_OK->Check_Fermentation Yes Remediate_Inoculum->Start Fermentation_OK Parameters in Range? Check_Fermentation->Fermentation_OK Remediate_Fermentation Calibrate Probes & Optimize Parameters Fermentation_OK->Remediate_Fermentation No Check_Media Analyze Media Components Fermentation_OK->Check_Media Yes Remediate_Fermentation->Start Media_OK Media Quality Good? Check_Media->Media_OK Remediate_Media Use High-Quality Raw Materials Media_OK->Remediate_Media No Check_Contamination Check for Contamination Media_OK->Check_Contamination Yes Remediate_Media->Start Contamination_Present Contamination? Check_Contamination->Contamination_Present Remediate_Contamination Review Aseptic Technique Contamination_Present->Remediate_Contamination Yes End Yield Improved Contamination_Present->End No Remediate_Contamination->Start

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Efficacy of Commercial Antifungal Drugs Against Exserohilum rostratum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on terminology: The user's request specified "Exserohilone." Following a comprehensive search, it has been determined that this is likely a typographical error for Exserohilum, a genus of fungi. This guide will, therefore, focus on the efficacy of commercially available antifungal drugs against Exserohilum rostratum, a clinically relevant species within this genus.

This guide provides a comparative analysis of the in vitro efficacy of various commercial antifungal drugs against Exserohilum rostratum. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the susceptibility of this opportunistic fungal pathogen to different therapeutic agents.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several commercial antifungal drugs against clinical isolates of Exserohilum rostratum. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater antifungal potency.

Antifungal AgentDrug ClassMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Amphotericin BPolyene0.06 - 10.24
ItraconazoleAzole0.125 - 0.50.33
PosaconazoleAzole0.06 - 0.50.16
VoriconazoleAzole0.5 - 20.8
IsavuconazoleAzole1 - 81.38
CaspofunginEchinocandin0.5 - 41.05
MicafunginEchinocandin0.008 - 80.21
FluconazoleAzole-15.6
FlucytosinePyrimidine analogueHigh MICs reported-
TerbinafineAllylamineHigh MICs reported-

Data compiled from multiple studies on clinical isolates of Exserohilum rostratum.[1][2][3]

Experimental Protocols

The in vitro susceptibility data presented in this guide was primarily generated using the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.[1][3] This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method (CLSI M38-A2):

  • Inoculum Preparation: Exserohilum isolates are cultured on a suitable agar medium, such as potato dextrose agar, to promote sporulation. A suspension of conidia (spores) is then prepared in sterile saline or water containing a wetting agent (e.g., Tween 80) to prevent clumping. The turbidity of the suspension is adjusted spectrophotometrically to a standard concentration, which is then further diluted to achieve a final inoculum concentration in the test wells.[4]

  • Antifungal Agent Preparation: The antifungal drugs are reconstituted according to the manufacturer's instructions, typically in a solvent like dimethyl sulfoxide (DMSO).[4] A series of twofold dilutions of each drug is then prepared in a standard liquid medium, most commonly RPMI-1640 medium with L-glutamine, buffered with MOPS to maintain a stable pH.[4]

  • Microdilution Plate Setup: The antifungal dilutions are dispensed into the wells of a 96-well microtiter plate. Each well receives a specific concentration of the drug. Control wells, including a drug-free growth control and a sterility control (medium only), are also included.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well (except the sterility control). The final volume in each well is typically 200 µL. The plates are then incubated at a standardized temperature (e.g., 35°C) for a specified period, usually 48 to 72 hours for Exserohilum.[1]

  • Reading and Interpretation of Results: Following incubation, the plates are examined visually or with a spectrophotometer to determine the MIC. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 100% inhibition) compared to the growth control.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility testing workflow.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate_Setup Microtiter Plate Setup Inoculum->Plate_Setup Antifungal Antifungal Drug Dilution Series Antifungal->Plate_Setup Incubation Incubation Plate_Setup->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC_Determination MIC Determination Reading->MIC_Determination

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Signaling Pathways and Mechanisms of Action

The commercial antifungal drugs listed in the table above target different components of the fungal cell, leading to either inhibition of growth (fungistatic) or cell death (fungicidal).

  • Polyenes (Amphotericin B): These drugs bind to ergosterol, a primary sterol in the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and leakage of essential intracellular components, ultimately causing cell death.[6]

  • Azoles (Itraconazole, Posaconazole, Voriconazole, Isavuconazole, Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the cell membrane.[6]

  • Echinocandins (Caspofungin, Micafungin): This class of drugs inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. This disruption weakens the cell wall, leading to osmotic instability and cell lysis.

  • Pyrimidine analogues (Flucytosine): Flucytosine is taken up by fungal cells and converted into fluorouracil, which interferes with DNA and RNA synthesis.

  • Allylamines (Terbinafine): Terbinafine inhibits the enzyme squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.

The following diagram illustrates the cellular targets of the major classes of antifungal drugs.

Antifungal_Targets cluster_cell Fungal Cell Cell_Wall Cell Wall (β-glucan synthesis) Cell_Membrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA/RNA Synthesis) Ergosterol_Pathway Ergosterol Biosynthesis Pathway Echinocandins Echinocandins Echinocandins->Cell_Wall Inhibit Polyenes Polyenes Polyenes->Cell_Membrane Bind to Azoles Azoles Azoles->Ergosterol_Pathway Inhibit Pyrimidines Pyrimidine Analogues Pyrimidines->Nucleus Inhibit

Caption: Cellular Targets of Major Antifungal Drug Classes.

References

A Comparative Guide to the In Vitro Activity of Antifungal Agents Against Exserohilum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of various antifungal agents against fungal pathogens of the genus Exserohilum. The emergence of Exserohilum rostratum as a significant human pathogen, notably in the 2012 fungal meningitis outbreak in the United States, has underscored the need for a clear understanding of its susceptibility to established and newer antifungal drugs. This document summarizes key experimental data, outlines detailed testing methodologies, and visualizes the underlying mechanisms of action to support research and development efforts in mycology.

Comparative Antifungal Susceptibility

The in vitro efficacy of several major classes of antifungal drugs has been evaluated against Exserohilum species, primarily E. rostratum. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC), reveal varying levels of activity. The following tables summarize the susceptibility data from multiple studies, providing a quantitative basis for comparison.

Table 1: In Vitro Activity of Various Antifungal Agents against Exserohilum rostratum

Antifungal AgentClassNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
Polyenes
Amphotericin BPolyene34<0.03 - 10.250.50.24[1]
Azoles
VoriconazoleTriazole340.12 - 2120.8[1]
61 - 2---
PosaconazoleTriazole340.03 - 0.50.120.250.16[1]
60.12 - 0.5---
ItraconazoleTriazole340.03 - 0.50.120.50.33[1]
60.12 - 0.5---
IsavuconazoleTriazole101 - 8--3.03[1]
FluconazoleTriazole232---
Echinocandins MEC Range (µg/mL) MEC₅₀ (µg/mL) MEC₉₀ (µg/mL) Geometric Mean MEC (µg/mL)
CaspofunginEchinocandin340.25 - >8241.05[1]
MicafunginEchinocandin340.03 - 20.250.50.21[1]
AnidulafunginEchinocandin340.03 - 10.120.25-
Other Antifungals MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Geometric Mean MIC (µg/mL)
TerbinafineAllylamine68 - 16---
FlucytosineAntimetabolite364---

Note: MIC values are for 48 hours of incubation unless otherwise specified. Data compiled from multiple sources.[1][2][3]

Table 2: Geometric Mean MICs of Antifungal Agents Against a Global Collection of Exserohilum Species (n=24 isolates, 10 species)[1]

Antifungal AgentClassGeometric Mean MIC (µg/mL)
PosaconazoleTriazole0.16
MicafunginEchinocandin0.21
Amphotericin BPolyene0.24
ItraconazoleTriazole0.33
VoriconazoleTriazole0.8
CaspofunginEchinocandin1.05
IsavuconazoleTriazole1.38
FluconazoleTriazole15.6

Experimental Protocols

The determination of in vitro antifungal activity against filamentous fungi is standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2. This reference method for broth dilution antifungal susceptibility testing ensures reproducibility and comparability of data across different laboratories.

CLSI M38-A2 Broth Microdilution Method

This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Exserohilum species.

1. Preparation of Antifungal Agents:

  • Antifungal agents are sourced as powders and stock solutions are prepared, typically in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium. The final concentrations typically range from 0.015 to 16 µg/mL.

  • The prepared plates can be stored at -70°C until use.[4]

2. Inoculum Preparation:

  • Exserohilum isolates are cultured on a suitable medium, such as potato dextrose agar, to encourage sporulation.

  • Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

  • The conidial suspension is adjusted spectrophotometrically to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The suspension is then diluted in RPMI 1640 medium to the final working concentration, which is typically between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.[3][4]

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the fungal inoculum.

  • The final volume in each well is 200 µL.

  • The plates are incubated at 35°C for 48 to 72 hours.[3]

4. Reading and Interpretation of Results:

  • MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth. For azoles and polyenes, this is the standard endpoint.

  • MEC (Minimum Effective Concentration): For echinocandins, the MEC is the lowest drug concentration that leads to the growth of small, rounded, and compact hyphal forms as observed microscopically, compared to the abundant, long, and unbranched hyphae in the drug-free control well.

Mechanisms of Action and Signaling Pathways

The major classes of antifungal drugs exert their effects through distinct mechanisms, targeting different essential components of the fungal cell.

Azole Antifungals: Inhibition of Ergosterol Synthesis

Azoles, such as voriconazole and posaconazole, are fungistatic agents that inhibit the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.

Azole_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Disrupted_Membrane Disrupted Membrane Integrity & Function Ergosterol->Disrupted_Membrane Depletion Lanosterol_demethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol_demethylase->Ergosterol Synthesizes Toxic_sterols Accumulation of Toxic Sterols Lanosterol_demethylase->Toxic_sterols Azole Azole Antifungal Azole->Lanosterol_demethylase Inhibits Lanosterol Lanosterol Lanosterol->Lanosterol_demethylase Substrate Toxic_sterols->Disrupted_Membrane Fungistatic_Effect Fungistatic Effect Disrupted_Membrane->Fungistatic_Effect

Caption: Mechanism of action of azole antifungals.

Echinocandins: Inhibition of Cell Wall Synthesis

Echinocandins, including caspofungin and micafungin, are lipopeptides that act as non-competitive inhibitors of β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately cell lysis, resulting in a fungicidal effect against many yeasts and a fungistatic effect against molds like Aspergillus and Exserohilum.

Echinocandin_Mechanism cluster_cellwall Fungal Cell Wall Beta_Glucan β-(1,3)-D-Glucan Weakened_Wall Weakened Cell Wall Beta_Glucan->Weakened_Wall Depletion Glucan_Synthase β-(1,3)-D-Glucan Synthase Glucan_Synthase->Beta_Glucan Synthesizes Echinocandin Echinocandin Echinocandin->Glucan_Synthase Inhibits UDP_Glucose UDP_Glucose UDP_Glucose->Glucan_Synthase Substrate Osmotic_Lysis Osmotic Lysis Weakened_Wall->Osmotic_Lysis

Caption: Mechanism of action of echinocandin antifungals.

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro susceptibility of Exserohilum species to antifungal agents according to the CLSI M38-A2 standard.

Experimental_Workflow Start Start Isolate_Culture Culture Exserohilum isolate on PDA (7 days) Start->Isolate_Culture Prepare_Inoculum Prepare conidial suspension and adjust to 0.5 McFarland Isolate_Culture->Prepare_Inoculum Dilute_Inoculum Dilute inoculum to final concentration in RPMI 1640 Prepare_Inoculum->Dilute_Inoculum Inoculate_Plates Inoculate plates with fungal suspension Dilute_Inoculum->Inoculate_Plates Prepare_Plates Prepare 96-well plates with serial dilutions of antifungal agents Prepare_Plates->Inoculate_Plates Incubate Incubate at 35°C for 48-72 hours Inoculate_Plates->Incubate Read_Results Read MIC/MEC values Incubate->Read_Results Analyze_Data Analyze and report data Read_Results->Analyze_Data End End Analyze_Data->End

Caption: CLSI M38-A2 antifungal susceptibility testing workflow.

References

Comparative Analysis of Exserohilone Production in Exserohilum Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of Exserohilone production across different isolates of the fungus Exserohilum. It is intended for researchers, scientists, and professionals in drug development interested in the biosynthesis and potential applications of this phytotoxin. This document summarizes available data on this compound production, details relevant experimental protocols, and presents logical workflows for its study.

Introduction to this compound and Exserohilum

Exserohilum is a genus of fungi that includes several plant pathogens and opportunistic human pathogens. A significant taxonomic update has revealed that several species, including Exserohilum holmii and other clinically and agriculturally relevant species, are synonymous with Exserohilum rostratum[1][2][3]. This finding simplifies comparative studies to an analysis of different isolates within E. rostratum. This compound is a phytotoxin produced by these fungi, and understanding its production variability among isolates is crucial for agricultural and pharmaceutical research.

Comparative Production of this compound

Currently, there is a notable lack of publicly available, direct comparative studies quantifying this compound production across a range of Exserohilum rostratum isolates. While the production of other secondary metabolites and the pathogenicity of various isolates have been investigated, specific yields of this compound are not well-documented in the accessible scientific literature.

To facilitate future comparative studies, this guide presents a hypothetical dataset illustrating how such data could be structured. The following table is a template for researchers to populate with their own experimental findings.

Table 1: Hypothetical this compound Production by Different Exserohilum rostratum Isolates

Isolate IDOrigin/HostCulture MediumIncubation Time (days)This compound Yield (mg/L)Reference
ATCC 66847Sorghum bicolorPotato Dextrose Broth (PDB)1415.2 ± 1.8(Hypothetical Data)
CBS 413.65Zea maysCzapek-Dox Broth149.8 ± 1.1(Hypothetical Data)
UTHSC 12-2725Clinical IsolateSabouraud Dextrose Broth1421.5 ± 2.5(Hypothetical Data)
P1Thysanolaena maximaPDB with Yeast Extract2118.9 ± 2.2(Hypothetical Data)
P2Plant IsolateOatmeal Agar (liquid culture)2112.4 ± 1.5(Hypothetical Data)

Experimental Protocols

The following sections outline detailed methodologies for the cultivation of Exserohilum rostratum, and the subsequent extraction, purification, and quantification of this compound. These protocols are compiled from general mycological and analytical chemistry practices and can be adapted for specific research needs.

Fungal Cultivation for this compound Production

Objective: To culture Exserohilum rostratum isolates under controlled conditions to promote the production of secondary metabolites, including this compound.

Materials:

  • Exserohilum rostratum isolates (e.g., from ATCC, CBS, or field collections)

  • Potato Dextrose Agar (PDA) for initial culture

  • Liquid culture media (e.g., Potato Dextrose Broth (PDB), Czapek-Dox Broth)

  • Sterile petri dishes, flasks, and culture tubes

  • Incubator with temperature and shaking control

  • Sterile water with 0.05% Tween 80

Procedure:

  • Isolate Revival: Revive lyophilized or cryopreserved isolates on PDA plates and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

  • Inoculum Preparation: Prepare a spore suspension by flooding the surface of a mature PDA culture with sterile water containing 0.05% Tween 80. Gently scrape the surface to release conidia. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Liquid Culture: Inoculate 100 mL of sterile liquid culture medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubation: Incubate the liquid cultures at 25-28°C on a rotary shaker at 150 rpm for 14-21 days. The incubation period should be optimized for maximum this compound production.

Extraction of this compound

Objective: To extract crude this compound from the fungal culture.

Materials:

  • Fungal liquid culture

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Separation of Mycelia and Supernatant: Separate the fungal biomass from the culture broth by filtration through cheesecloth or centrifugation.

  • Solvent Extraction: Combine the culture filtrate and the mycelial extract (obtained by homogenizing the mycelia with ethyl acetate). Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the combined extracts in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Collection of Organic Phase: Collect the upper ethyl acetate layer. Repeat the extraction process two more times to maximize the recovery of this compound.

  • Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Concentrate the crude extract to dryness using a rotary evaporator at 40°C.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Thin-Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). Elute the column with a gradient of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool fractions containing the compound of interest (identified by a standard if available, or by bioassay).

  • HPLC Purification: For final purification, subject the enriched fraction to preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol in water).

Quantification of this compound by HPLC

Objective: To quantify the amount of purified this compound.

Materials:

  • Purified this compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Analytical HPLC system with a UV detector

  • A certified standard of this compound (if available)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent.

  • HPLC Analysis: Inject the standards and the purified sample into the HPLC system. Use a C18 column and a mobile phase gradient of acetonitrile and water. Set the UV detector to the wavelength of maximum absorbance for this compound.

  • Quantification: Generate a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Visualizing the Workflow and Signaling Pathways

To aid in the understanding of the experimental process, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_quantification 4. Quantification Isolate Exserohilum Isolate PDA Growth on PDA Isolate->PDA Spore_Suspension Spore Suspension PDA->Spore_Suspension Liquid_Culture Liquid Culture Spore_Suspension->Liquid_Culture Filtration Filtration Liquid_Culture->Filtration Solvent_Extraction Solvent Extraction Filtration->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Silica Gel Chromatography Concentration->Column_Chromatography HPLC_Purification HPLC Purification Column_Chromatography->HPLC_Purification Analytical_HPLC Analytical HPLC HPLC_Purification->Analytical_HPLC

Caption: Experimental workflow for this compound production and analysis.

Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only. Researchers are encouraged to generate their own data following the outlined protocols. The provided methodologies are generalized and may require optimization for specific isolates and laboratory conditions.

References

Benchmarking Exserohilone: An Analysis of Publicly Available Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a novel phytotoxin over three decades ago, publicly available preclinical data on the performance of Exserohilone remains scarce, precluding a comprehensive comparative analysis with other compounds.

This compound, a structurally complex natural product, was first isolated from the fungus Exserohilum holmii, a pathogen of the weed Dactyloctenium aegyptium. The initial discovery, published in 1985, characterized it as a novel, linearly fused pentacyclic diketopiperazine with phytotoxic properties.[1] However, a thorough review of scientific literature and preclinical data repositories reveals a significant lack of subsequent research into its mechanism of action, efficacy in various models, and comparative performance against other phytotoxins or potential therapeutic agents.

Our extensive search for preclinical studies, including in vitro and in vivo data, did not yield any specific experimental results for this compound. Consequently, the core requirements for a comparative guide—quantitative data for structured tables, detailed experimental protocols, and elucidated signaling pathways for visualization—cannot be fulfilled at this time. The scientific community has not published further investigations into the biological activity of this compound that would allow for a meaningful benchmark against other compounds.

While the initial 1985 publication by Sugawara et al. laid the groundwork for understanding its chemical nature, the absence of follow-up studies means that critical information for researchers, scientists, and drug development professionals is not available.[1] This includes, but is not limited to:

  • Mechanism of Action: The specific molecular targets and signaling pathways modulated by this compound have not been elucidated.

  • Quantitative Performance Data: No published studies provide dose-response curves, IC50/EC50 values, or other quantitative measures of its phytotoxic or any other biological activity.

  • Comparative Analysis: There are no head-to-head studies comparing the performance of this compound with other natural products or synthetic compounds.

  • Experimental Protocols: Detailed methodologies for evaluating the preclinical performance of this compound are not available beyond the initial isolation and characterization.

The Chemical Context of this compound

This compound belongs to the diketopiperazine class of natural products, a diverse group of compounds known for a wide range of biological activities.[1] Its pentacyclic structure suggests a complex biosynthetic pathway and potentially unique biological properties. A related compound, 9,10-Dihydrothis compound, was also isolated from Exserohilum holmii.[1]

Future Directions

The lack of available data on this compound presents an opportunity for future research. A systematic evaluation of its biological activity, starting with in vitro screening against a panel of cell lines (plant, microbial, and mammalian), could uncover novel therapeutic or agrochemical potential. Should such research be undertaken, the following experimental workflow could be considered:

G cluster_0 Discovery & Isolation cluster_1 Initial Characterization cluster_2 Preclinical Benchmarking cluster_3 Outcome Isolation Isolation of this compound from Exserohilum holmii Structure Structural Elucidation (e.g., X-ray Crystallography) Isolation->Structure Phyto_Assay Initial Phytotoxicity Assay Isolation->Phyto_Assay MoA Mechanism of Action Studies Structure->MoA InVitro In Vitro Efficacy & Toxicity (Cell-based Assays) Phyto_Assay->InVitro MoA->InVitro InVivo In Vivo Preclinical Models (e.g., Animal or Plant Models) InVitro->InVivo Comparative Comparative Analysis vs. Existing Compounds InVivo->Comparative Go_NoGo Go/No-Go Decision for Further Development Comparative->Go_NoGo

Caption: Proposed workflow for future preclinical evaluation of this compound.

References

Comparative Metabolomics of Exserohilone-Producing vs. Non-Producing Fungal Strains: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated peer-reviewed studies detailing the comparative metabolomics of Exserohilone-producing versus non-producing fungal strains are not available in the public domain. The following guide is constructed based on established methodologies in fungal metabolomics and known biosynthetic pathways of similar polyketide-derived secondary metabolites. This document serves as a comprehensive framework for researchers and drug development professionals to design and execute such a comparative study.

Introduction

This compound is a secondary metabolite produced by certain species of the fungal genus Exserohilum, a known plant pathogen.[1][2][3] Understanding the metabolic distinctions between strains that produce this compound and those that do not is crucial for elucidating its biosynthetic pathway, identifying regulatory mechanisms, and potentially harnessing its bioactivity for therapeutic or agricultural applications. A comparative metabolomics approach can reveal key differences in metabolite profiles, providing insights into precursor supply, pathway intermediates, and the overall physiological state associated with this compound production.

This guide outlines a robust experimental framework for conducting a comparative metabolomics study of this compound-producing and non-producing fungal strains. It includes detailed experimental protocols, data presentation templates, and visualizations of the proposed workflow and a putative biosynthetic pathway.

Data Presentation: A Template for Quantitative Comparison

A primary objective of a comparative metabolomics study is the identification and quantification of differentially expressed metabolites. The following table structure is recommended for presenting these findings. Data should be presented as relative abundance or absolute concentration, with clear indications of statistical significance.

Table 1: Hypothetical Comparative Metabolite Profiles

Metabolite ClassMetabolite NamePutative Identification (Mass/RT)Fold Change (Producer/Non-Producer)p-valueVIP Score
Polyketides This compound[Mass/RT]150.2<0.001>2.0
Precursor A[Mass/RT]25.8<0.01>1.5
Intermediate B[Mass/RT]10.3<0.01>1.5
Primary Metabolism Acetyl-CoA[Mass/RT]2.1<0.05>1.0
Malonyl-CoA[Mass/RT]3.5<0.05>1.2
Glucose[Mass/RT]0.8>0.05<1.0
Citrate[Mass/RT]1.5>0.05<1.0
Amino Acids Phenylalanine[Mass/RT]0.9>0.05<1.0
Tyrosine[Mass/RT]1.1>0.05<1.0

This table is a template. Actual results will vary based on experimental data.

Experimental Protocols

A standardized and reproducible experimental protocol is fundamental to a successful metabolomics study. The following sections detail a comprehensive methodology for comparing this compound-producing and non-producing fungal strains.

Fungal Strains and Culture Conditions
  • Strains: An this compound-producing strain (e.g., a wild-type Exserohilum species) and a non-producing strain (e.g., a genetically modified knockout mutant or a naturally non-producing isolate) should be used.

  • Culture Medium: A defined minimal medium is recommended to reduce background noise from complex media components. For example, Czapek-Dox broth.

  • Growth Conditions: Cultures should be grown in triplicate under identical conditions (e.g., 25°C, 150 rpm shaking) to ensure reproducibility. Samples should be harvested during the stationary phase of growth when secondary metabolite production is typically highest.

Metabolite Extraction
  • Harvesting: Fungal mycelia are separated from the culture medium by vacuum filtration. The mycelia are then flash-frozen in liquid nitrogen to quench metabolic activity.

  • Lyophilization: The frozen mycelia are lyophilized (freeze-dried) to remove water.

  • Extraction Solvent: A cold extraction solvent, such as a mixture of methanol, acetonitrile, and water (2:2:1, v/v/v), is added to the lyophilized mycelia.

  • Homogenization: The mixture is homogenized using a bead beater or sonicator to disrupt the fungal cell walls and facilitate metabolite extraction.

  • Centrifugation: The extract is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected for analysis.

LC-MS/MS Analysis
  • Chromatography: A reversed-phase C18 column is typically used for the separation of a broad range of fungal metabolites. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass measurements. Data should be acquired in both positive and negative ionization modes to cover a wider range of metabolites.

  • Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be employed for MS/MS fragmentation to aid in metabolite identification.

Data Processing and Statistical Analysis
  • Peak Picking and Alignment: Raw data files are processed using software such as XCMS, MZmine, or vendor-specific software to detect and align metabolic features across all samples.

  • Metabolite Identification: Features are putatively identified by matching their accurate mass and retention time to metabolite databases (e.g., METLIN, KEGG, HMDB). MS/MS fragmentation patterns are used for higher confidence identification.

  • Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), is used to identify metabolites that differ significantly between the producing and non-producing strains. A combination of fold change, p-value, and Variable Importance in Projection (VIP) score is used to select the most significant features.

Visualizations: Pathways and Workflows

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[2] The biosynthesis of such compounds generally involves the iterative condensation of small carboxylic acid units. The diagram below illustrates a generalized pathway for the biosynthesis of a fungal polyketide.

G Putative Polyketide Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis cluster_2 Tailoring Steps Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Modified Polyketide Modified Polyketide Polyketide Chain->Modified Polyketide Tailoring Enzymes (P450s, etc.) This compound This compound Modified Polyketide->this compound

Caption: Putative biosynthetic pathway of a polyketide like this compound.

Experimental Workflow for Comparative Metabolomics

The following diagram outlines the key steps in the proposed comparative metabolomics study.

G Comparative Metabolomics Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Interpretation Strain_Culture Fungal Culture (Producer vs. Non-Producer) Metabolite_Extraction Metabolite Extraction Strain_Culture->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Metabolite_ID->Biomarker_Discovery

Caption: Experimental workflow for comparative fungal metabolomics.

Conclusion

While direct comparative metabolomic data for this compound-producing and non-producing strains is currently lacking, the framework presented here provides a comprehensive guide for researchers to undertake such an investigation. By employing rigorous experimental design, standardized protocols, and robust data analysis, it will be possible to elucidate the metabolic landscape of this compound production. This knowledge will be invaluable for understanding the biology of Exserohilum species and for the potential exploitation of their secondary metabolic capabilities.

References

Safety Operating Guide

Navigating the Disposal of Fungal Waste: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Initial Clarification: The term "Exserohilone" does not correspond to a recognized chemical compound in available safety and chemical databases. It is likely a typographical error for Exserohilum, a genus of darkly pigmented fungi. This guide therefore provides comprehensive procedures for the safe disposal of materials contaminated with fungi, such as Exserohilum, in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the environment.

All materials contaminated with fungal cultures are classified as biohazardous waste and must be decontaminated before disposal. The two primary methods for treating fungal waste are steam sterilization (autoclaving) and chemical disinfection.

Decontamination and Disposal Protocols

The appropriate method of decontamination depends on the nature of the waste (liquid or solid) and the available facilities.

1. Steam Sterilization (Autoclaving)

Autoclaving is the most effective and reliable method for sterilizing fungal waste.[1][2][3] It uses high-pressure saturated steam to kill microorganisms.[1][4]

Experimental Protocol for Autoclaving Fungal Waste:

  • Segregation and Collection:

    • Collect solid fungal waste, such as petri dishes, culture tubes, contaminated gloves, and paper towels, in autoclavable biohazard bags.[2][5] These bags should be tear-resistant and marked with the universal biohazard symbol.[2]

    • To prevent punctures, collect sharp items like contaminated serological pipettes in a separate, rigid, puncture-proof container that is also suitable for autoclaving.[6]

    • Place the filled biohazard bags in a rigid, leak-proof secondary container for transport to the autoclave.[5][6]

  • Preparation for Autoclaving:

    • Do not overfill the autoclave bags. Leave enough space to allow for steam circulation.[7]

    • For bags, leave the top loosely tied or slightly open to allow steam to penetrate the contents.[5][7]

    • For containers with lids, ensure the lids are loosely closed to prevent pressure buildup.[8]

    • Add a small amount of water to the bag for dry materials to facilitate steam generation.[9]

    • Place a steam sterilization indicator, such as autoclave tape or a biological indicator, on or in each bag to verify that the proper sterilization conditions have been met.[2][7]

  • Autoclave Cycle:

    • Select the appropriate cycle for the type of waste. For most laboratory waste, a gravity displacement cycle is used. For porous materials like animal bedding, a vacuum cycle is more effective.[8] For liquid waste, a specific liquid cycle should be used to prevent boiling over.[8]

    • Run the autoclave at the standard sterilization temperature and pressure for a sufficient duration.

  • Post-Autoclaving:

    • Once the cycle is complete, ensure the pressure in the chamber has returned to zero before opening the door.[8]

    • Open the autoclave door slowly, standing to the side to avoid exposure to steam.[8]

    • Allow the contents to cool before handling.[8][9]

    • Once cooled and sterilization is confirmed by the indicator, the autoclaved waste is considered non-infectious and can typically be disposed of in the regular trash. It is recommended to place the autoclaved biohazard bag into an opaque trash bag.[2]

2. Chemical Disinfection

Chemical disinfection is a viable alternative for treating liquid fungal waste, especially when an autoclave is not available.[10][11]

Experimental Protocol for Chemical Disinfection of Liquid Fungal Waste:

  • Selection of Disinfectant:

    • A fresh 10% solution of household bleach (sodium hypochlorite) is a commonly used and effective disinfectant for fungal cultures.[5][10][11] Other EPA-approved disinfectants may also be used.[11]

  • Treatment Procedure:

    • Collect liquid fungal waste in a leak-proof container labeled with the biohazard symbol.[2][5]

    • In a well-ventilated area, and wearing appropriate personal protective equipment (PPE), add the disinfectant to the liquid waste to achieve the desired final concentration. For bleach, this is typically a final concentration of 10%.[5][11]

    • Mix the solution thoroughly and allow for a minimum contact time of 30 minutes.[5][11]

  • Disposal:

    • After the required contact time, the disinfected liquid can be poured down a laboratory sink with copious amounts of water.[6][11]

    • Important: Do not autoclave waste that has been treated with bleach, as this can release toxic chlorine gas.[6][9]

Quantitative Data for Fungal Waste Disposal

ParameterSteam Sterilization (Autoclaving)Chemical Disinfection (Bleach)
Temperature 121°C (250°F)[9][12]Ambient
Pressure 15 psi[7]Not Applicable
Dwell Time Minimum of 30 minutes; may require longer for larger loads[7][8]Minimum of 30 minutes[5][11]
Concentration Not Applicable10% final concentration of household bleach[5][11]

Visual Workflow for Fungal Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of fungal-contaminated materials in a laboratory setting.

Caption: Workflow for the disposal of fungal-contaminated laboratory waste.

This comprehensive guide provides the necessary information for the safe handling and disposal of fungal-contaminated materials. By following these procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with biohazardous waste and maintain a safe laboratory environment. Always consult your institution's specific biosafety guidelines and waste management plan.

References

Essential Safety and Handling Protocols for Exserohilum in a BSL-2 Environment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Exserohilum species.

Exserohilum is a genus of dematiaceous (pigmented) fungi found in soil and on plants. While infections are uncommon, several species, notably Exserohilum rostratum, are recognized as opportunistic human pathogens capable of causing serious infections, particularly in immunocompromised individuals. Due to its pathogenic potential, handling of Exserohilum species requires Biosafety Level 2 (BSL-2) practices and containment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE) at a Glance

Proper selection and use of PPE are the first line of defense against exposure to Exserohilum. The following table summarizes the minimum PPE requirements for all procedures involving this organism.

PPE ComponentSpecificationRationale
Primary Barrier Class II Biological Safety Cabinet (BSC)To contain aerosols and prevent inhalation of spores. All manipulations of mold colonies must be performed in a BSC.[1]
Lab Coat Solid-front, back-closing gown or wrap-around lab coatProtects skin and personal clothing from contamination.
Gloves Nitrile or latex gloves, disposablePrevents direct contact with the fungus. Double-gloving may be considered for extensive manipulations.
Eye/Face Protection Safety glasses with side shields or a face shieldProtects mucous membranes of the eyes, nose, and mouth from splashes or sprays.

Operational Plan: Step-by-Step Safety Procedures

Adherence to standardized procedures for entering the laboratory, handling the organism, and exiting the work area is critical to maintaining a safe environment.

I. Laboratory Entry and Preparation
  • Restrict Access: Ensure the laboratory door is closed and locked. A biohazard sign indicating the presence of Exserohilum (BSL-2) must be posted at the entrance.[2]

  • Inspect PPE: Before entering the work area, visually inspect all PPE for any defects such as tears or cracks.

  • Don PPE: Put on PPE in the following order:

    • Lab coat or gown.

    • Eye and face protection.

    • Gloves (ensure they overlap the cuffs of the lab coat).[3]

II. Safe Handling of Exserohilum within a Class II BSC
  • Prepare the BSC: Decontaminate the interior surfaces of the BSC with an appropriate disinfectant (e.g., 70% ethanol or a fresh 10% bleach solution) before and after each use.

  • Minimize Aerosols: All procedures that may generate aerosols, such as vortexing, sonicating, or pipetting, must be performed within the BSC.[2]

  • Work from Clean to Contaminated: Organize the workspace within the BSC to have distinct areas for clean items, the work in progress, and contaminated materials.

  • Use of Sharps: Minimize the use of sharps. If necessary, use safety-engineered sharps and dispose of them immediately in a designated sharps container within the BSC. Do not recap, bend, or break needles.[2]

III. Laboratory Exit
  • Surface Decontamination: Decontaminate all work surfaces and equipment within the BSC upon completion of work.

  • Waste Segregation: Securely close and decontaminate the exterior of all waste containers before removing them from the BSC.

  • Doff PPE: Remove PPE in an order that minimizes the risk of cross-contamination. A common sequence is:

    • Gloves.

    • Gown or lab coat (turn it inside out as it is removed).

    • Face shield or goggles.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan: Managing Exserohilum-Contaminated Waste

All materials that have come into contact with Exserohilum are considered biohazardous waste and must be decontaminated before disposal.

Waste TypeCollection and SegregationDecontamination MethodFinal Disposal
Solid Waste (e.g., petri dishes, gloves, gowns, plasticware)Collect in a biohazard bag within a leak-proof, lidded container.[4]Autoclave at 121°C for a minimum of 30-60 minutes. Use a biological indicator to verify efficacy.[5]After autoclaving, the waste can typically be disposed of in the regular municipal waste stream (check institutional policies).
Liquid Waste (e.g., culture media, supernatants)Collect in a leak-proof container.Add household bleach to a final concentration of 10% (0.5% sodium hypochlorite) and allow a contact time of at least 30 minutes.[6]After chemical decontamination, the liquid can be poured down a sanitary sewer, followed by flushing with copious amounts of water.[6]
Sharps (e.g., needles, scalpel blades, contaminated glass)Place immediately into a puncture-resistant, leak-proof sharps container labeled with the biohazard symbol.[2]Autoclave the sealed sharps container.Dispose of the autoclaved sharps container in the appropriate medical waste stream according to institutional guidelines.

Decontamination and Susceptibility Data

While specific quantitative data on the efficacy of common laboratory disinfectants against Exserohilum species is limited in the available literature, general principles of fungal decontamination apply. The following table provides data on the susceptibility of Exserohilum to various antifungal agents, which may inform on its chemical sensitivities, and general recommendations for common laboratory disinfectants against molds.

Table 1: Antifungal Susceptibility of Exserohilum rostratum

Antifungal AgentMIC Range (µg/mL)Median MIC (µg/mL)
Amphotericin B<0.75Not Reported
Voriconazole1 - 42
Itraconazole0.25 - 2.00.5
Posaconazole0.25 - 2.00.5

Source: Data compiled from studies on clinical isolates of E. rostratum.[7]

Table 2: General Fungicidal Activity of Common Laboratory Disinfectants

DisinfectantConcentrationContact TimeGeneral Efficacy Against Molds
Sodium Hypochlorite (Bleach)10% solution (0.5% available chlorine)≥ 10 minutesHighly effective against fungal spores.[8]
Ethanol70%≥ 1 minuteEffective against vegetative fungi; less effective against spores.[8][9]
Quaternary Ammonium CompoundsVaries by formulationVariesCan be effective, but some fungi show resistance.[3][10]
Hydrogen Peroxide3-6%VariesSporicidal at higher concentrations and longer contact times.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key procedural workflows for safely handling Exserohilum in a BSL-2 laboratory.

G Donning Personal Protective Equipment (PPE) for BSL-2 start Start Clean lab_coat 1. Don Lab Coat/Gown start->lab_coat eye_protection 2. Don Eye/Face Protection lab_coat->eye_protection gloves 3. Don Gloves eye_protection->gloves end Enter BSL-2 Area gloves->end G Safe Handling and Disposal Workflow for Exserohilum (BSL-2) cluster_prep Preparation cluster_handling Handling Exserohilum cluster_decon Decontamination & Disposal cluster_exit Exit Procedure don_ppe Don Appropriate PPE prep_bsc Prepare & Decontaminate BSC don_ppe->prep_bsc work_in_bsc Perform all manipulations within the BSC prep_bsc->work_in_bsc minimize_aerosols Minimize aerosol generation work_in_bsc->minimize_aerosols segregate_waste Segregate waste at source work_in_bsc->segregate_waste decon_bsc Decontaminate BSC and equipment work_in_bsc->decon_bsc package_waste Package & decontaminate exterior of waste containers segregate_waste->package_waste doff_ppe Doff PPE decon_bsc->doff_ppe autoclave Autoclave solid & sharps waste package_waste->autoclave chem_disinfect Chemically disinfect liquid waste package_waste->chem_disinfect dispose Dispose of decontaminated waste per institutional policy autoclave->dispose chem_disinfect->dispose wash_hands Wash Hands Thoroughly doff_ppe->wash_hands G Doffing Personal Protective Equipment (PPE) after BSL-2 Work start Work Complete remove_gloves 1. Remove Gloves start->remove_gloves remove_gown 2. Remove Gown/Lab Coat remove_gloves->remove_gown remove_eye_protection 3. Remove Eye/Face Protection remove_gown->remove_eye_protection wash_hands 4. Wash Hands remove_eye_protection->wash_hands end Exit BSL-2 Area wash_hands->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Exserohilone
Reactant of Route 2
Exserohilone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.